SARD279
Description
Properties
Molecular Formula |
C33H41F3N4O5S |
|---|---|
Molecular Weight |
662.77 |
IUPAC Name |
2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate |
InChI |
InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41) |
InChI Key |
NUYCVTGYOUGRSO-UHFFFAOYSA-N |
SMILES |
O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SARD-279; SARD279; SARD 279 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: SARD279 Mechanism of Action
Executive Summary
SARD279 represents a pivotal advancement in Targeted Protein Degradation (TPD), distinct from traditional occupancy-based inhibitors (e.g., Enzalutamide) and heterobifunctional PROTACs.[1] It is a Selective Androgen Receptor Degrader (SARD) that utilizes Hydrophobic Tagging (HyT) technology to induce the proteasomal elimination of the Androgen Receptor (AR).[1][2]
By appending a hydrophobic adamantyl moiety to a high-affinity AR ligand, SARD279 mimics a misfolded protein state upon binding to the AR Ligand Binding Domain (LBD).[1] This pseudo-unfolded state recruits the cellular quality control machinery—specifically the Hsp70/CHIP chaperone-ligase complex —triggering ubiquitination and subsequent degradation.[1] Crucially, SARD279 retains efficacy against clinically relevant AR mutants (e.g., AR-F876L ) that confer resistance to second-generation antiandrogens.[1]
Molecular Identity & Pharmacology[1]
Chemical Architecture
SARD279 is a chimeric small molecule designed with three functional distinct regions:
-
Warhead (AR Ligand): Derived from RU59063 , a potent non-steroidal AR agonist.[1]
-
Linker: An 8-atom ester/PEG chain that positions the degron away from the binding pocket.[1]
-
Degron (Hydrophobic Tag): An Adamantyl group .[1][2] This bulky, lipophilic cage mimics exposed hydrophobic residues typically found in denatured or misfolded proteins.[1]
Binding Kinetics & Selectivity[1]
-
Affinity: SARD279 exhibits a binding affinity (
) approximately 37-fold lower than its parent ligand RU59063, yet retains sufficient potency to drive degradation at sub-micromolar concentrations.[1][2] -
Selectivity: Highly selective for AR over the Glucocorticoid Receptor (GR), minimizing off-target endocrine disruption.[1]
| Parameter | Value / Characteristic | Notes |
| Parent Ligand | RU59063 | Potent AR Agonist |
| Degron | Adamantyl | Hydrophobic Tag (HyT) |
| DC50 | ~1 µM | Concentration for 50% AR degradation |
| Dmax | ~95% | Maximal degradation efficiency |
| Mechanism | Hsp70/CHIP Recruitment | Distinct from VHL/CRBN recruitment |
Mechanism of Action: The HyT Cascade[1]
The mechanism of SARD279 is a "bait-and-switch" strategy that exploits the cell's Unfolded Protein Response (UPR) machinery.[1] Unlike PROTACs, which require a specific E3 ligase ligand (like Thalidomide for Cereblon), SARD279 uses the adamantyl group to simulate protein damage.[1]
Step-by-Step Mechanistic Flow
-
Ligand Engagement: SARD279 binds to the AR LBD.[1][4] The RU59063 moiety anchors the molecule, while the linker projects the adamantyl group onto the receptor's surface.[1]
-
Surface Hydrophobicity Mimicry: The exposed adamantyl group creates a localized hydrophobic patch on the AR surface.[1] In native physiology, large exposed hydrophobic regions are hallmarks of misfolded proteins.[1]
-
Chaperone Recognition: This "artificial misfolding" is recognized by Hsp70 (Heat Shock Protein 70), a chaperone that surveys the proteome for hydrophobic damage.[1]
-
CHIP Recruitment: Hsp70 recruits CHIP (Carboxyl Terminus of Hsp70-Interacting Protein), a U-box E3 ubiquitin ligase.[1]
-
Ubiquitination: CHIP facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the Androgen Receptor.[1]
-
Proteasomal Clearance: The polyubiquitinated AR is recognized by the 26S Proteasome and degraded, halting downstream transcriptional signaling.[1]
Visualization of Signaling Pathway[1]
Caption: SARD279 induces AR degradation by mimicking a misfolded state, recruiting the Hsp70/CHIP complex.
Addressing Resistance: The F876L Mutation
A critical failure mode of second-generation antiandrogens (e.g., Enzalutamide) is the F876L point mutation in the AR LBD.[1][2] This mutation alters the binding pocket such that Enzalutamide acts as an agonist rather than an antagonist, driving tumor growth.[1]
-
SARD279 Advantage: Because SARD279 operates via event-driven pharmacology (degradation) rather than occupancy-driven inhibition, it remains effective against F876L.[1] Even if the mutation slightly alters binding, the adamantyl tag still recruits the degradation machinery, eliminating the mutant protein entirely.[1]
-
Data Insight: In LNCaP cells expressing AR-F876L, Enzalutamide induces PSA expression (agonist activity), whereas SARD279 suppresses proliferation and degrades the mutant receptor.[1]
Experimental Protocols for Validation
To validate SARD279 activity in a research setting, the following protocols are standard.
Western Blotting for DC50 Determination
Objective: Determine the concentration required to degrade 50% of endogenous AR.[1]
-
Cell Seeding: Seed LNCaP cells (2 x 10^5 cells/well) in 6-well plates in RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS).
-
Treatment: After 24h, treat cells with SARD279 (0.1 nM – 10 µM) for 24 hours. Include DMSO control and 1 µM Enzalutamide (negative control for degradation).
-
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Immunoblot:
-
Quantification: Normalize AR band intensity to loading control. Plot % degradation vs. log[Concentration] to calculate DC50.[1]
Mechanistic Rescue Assay (Proteasome vs. Lysosome)
Objective: Confirm degradation is proteasome-dependent (UPS).
-
Pre-treatment: Pre-treat LNCaP cells with:
-
SARD Treatment: Add SARD279 (at DC90 concentration, ~3 µM) for 6 hours.
-
Readout: Perform Western Blot.
Transcriptional Reporter Assay
Objective: Verify functional blockade of AR signaling.
-
Transfection: Co-transfect HEK293T cells with:
-
Stimulation: Treat with 1 nM R1881 (synthetic androgen) to induce signaling.[1]
-
Inhibition: Co-treat with SARD279 dose titration.
-
Measurement: Measure Firefly/Renilla ratio. SARD279 should dose-dependently decrease signal, with an IC50 typically lower than its DC50 due to the dual mechanism (antagonism + degradation).[1]
References
-
Gustafsson, N. M., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[1] Chemistry & Biology, 22(9).[1]
-
Neklesa, T. K., & Crews, C. M. (2012). "Greasy tags for protein removal."[1] Nature, 487(7407).[1]
-
Salami, J., & Crews, C. M. (2017). "Waste disposal-An attractive strategy for cancer therapy."[1] Science, 355(6330).[1] [1]
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm."[1] Nature Reviews Drug Discovery, 16(2).[1] [1]
Sources
Technical Whitepaper: Mechanism and Application of SARD279 via Hydrophobic Tagging
Executive Summary
SARD279 represents a pivotal case study in the field of Targeted Protein Degradation (TPD). Unlike PROTACs, which rely on the recruitment of specific E3 ligases (e.g., CRBN or VHL), SARD279 utilizes Hydrophobic Tagging (HyT) to hijack the cell's intrinsic protein quality control machinery.[1]
This guide details the structural and mechanistic principles of SARD279, a Selective Androgen Receptor Degrader (SARD).[2] It functions by appending a bulky hydrophobic moiety (adamantane) to an androgen receptor (AR) agonist.[3] This modification mimics a partially unfolded protein state, triggering chaperone-mediated ubiquitination and subsequent proteasomal degradation.[4] SARD279 is particularly notable for its efficacy in degrading clinically relevant AR mutants (e.g., AR-F876L) that confer resistance to second-generation anti-androgens like Enzalutamide.
The SARD279 Architecture: Structure-Activity Relationship (SAR)
To understand SARD279, one must deconstruct its tripartite architecture. The molecule is not merely a binder; it is a bifunctional probe designed to perturb protein folding thermodynamics.
Component Analysis
| Component | Chemical Identity | Function |
| Warhead (Ligand) | RU59063 | A high-affinity AR agonist. Binds to the Ligand Binding Domain (LBD) of the Androgen Receptor.[5] |
| Linker | 8-atom Ester chain | Spatially positions the hydrophobic tag away from the binding pocket to prevent steric clash while ensuring surface exposure. |
| Hydrophobic Tag | Adamantane | A bulky, lipophilic cage structure.[4] It acts as a "pseudo-unfolding" signal, mimicking exposed hydrophobic residues typical of misfolded proteins.[4] |
Critical Design Considerations
The efficacy of SARD279 is highly sensitive to linker length and composition.
-
SARD279 (Active): Uses a shorter ester linkage. This rigid positioning ensures the adamantane tag is perceived as a surface defect on the AR.
-
SARD033 (Less Active): Uses a longer ether linkage.[6] The increased flexibility and length reduce the "perceived" destabilization of the protein, resulting in a significantly poorer DC50 (concentration required for 50% degradation).
Mechanism of Action: The Unfolded Protein Mimicry
The core principle of SARD279 is Unfolded Protein Response (UPR) mimicry . Native proteins bury their hydrophobic residues in the core. By tethering an adamantane group to the surface of the Androgen Receptor, SARD279 creates a synthetic "hydrophobic patch."[3]
The Chaperone-Dependent Pathway
-
Binding: SARD279 binds the AR LBD.[3]
-
Surface Display: The adamantane tag is exposed on the protein surface.
-
Recognition: The cell's surveillance chaperones (specifically Hsp70 and Hsp90) recognize this hydrophobic patch as a sign of protein misfolding.
-
E3 Recruitment: Hsp70 recruits the E3 ligase CHIP (Carboxyl-terminus of Hsp70-interacting protein).
-
Ubiquitination: CHIP ubiquitinates the "misfolded" AR.
-
Degradation: The poly-ubiquitinated AR is degraded by the 26S proteasome.
Mechanistic Visualization[6]
Figure 1: The SARD279 mechanism of action.[3] The hydrophobic tag (Adamantane) recruits the chaperone machinery, bypassing the need for specific E3 ligase binders used in PROTACs.
Experimental Protocols: Validating SARD279
As a scientist, you must validate not just the result (degradation) but the mechanism. The following protocols are designed to be self-validating systems.
Protocol A: Degradation Efficiency Assay (Western Blot)
Objective: Determine the DC50 (Degradation Concentration 50%) of SARD279 in LNCaP cells.
-
Cell Seeding: Seed LNCaP cells at
cells/well in 6-well plates. Incubate for 24h in RPMI-1640 + 10% FBS. -
Starvation: Switch to RPMI + 5% Charcoal-Stripped FBS (CSS) for 24h to remove endogenous androgens.
-
Treatment:
-
Treat cells with SARD279 (Dose response: 10 nM, 100 nM, 1 µM, 10 µM).
-
Control 1: DMSO (Vehicle).
-
Control 2: RU59063 (Parent agonist, 1 µM) – Crucial to prove degradation is tag-dependent.
-
-
Incubation: 18–24 hours.
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Analysis: Immunoblot for AR (Target) and GAPDH/Actin (Loading Control).
Protocol B: Mechanistic Verification (The "Rescue" Experiment)
Objective: Confirm that degradation is proteasome-dependent and not due to transcriptional downregulation or aggregation.
-
Pre-treatment: Pre-incubate LNCaP cells with MG132 (10 µM) or Epoxomicin (100 nM) for 2 hours.
-
Note: These are proteasome inhibitors.
-
-
Co-treatment: Add SARD279 (at determined DC50, e.g., 1 µM) to the media containing the inhibitor.
-
Incubation: 6–8 hours (shorter duration prevents MG132 toxicity).
-
Readout: Western Blot.
-
Success Criteria: AR levels in the (SARD279 + MG132) condition must be significantly higher (rescued) compared to SARD279 alone.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for SARD279 activity.
Data Interpretation & Performance Metrics
When analyzing SARD279 data, use the following benchmarks derived from seminal literature (Gustafson et al., 2015).
Comparative Efficacy Table
| Compound | Tag Type | Linker | DC50 (Degradation Potency) | Max Degradation (Dmax) | Mechanism Note |
| SARD279 | Adamantane | Short Ester | ~1 µM | >90% | Optimal HyT geometry |
| SARD033 | Adamantane | Long Ether | ~2-3 µM | ~50% | Linker too flexible |
| RU59063 | None | N/A | No Degradation | 0% | Parent agonist (Control) |
| MDV3100 | N/A | N/A | N/A | N/A | Enzalutamide (Stabilizes AR) |
Key Insights
-
Resistance Breaking: SARD279 retains potency against AR-F876L .[6] This mutation converts Enzalutamide (MDV3100) from an antagonist to an agonist.[6] Because SARD279 degrades the protein rather than just inhibiting it, it eliminates the mutant driver entirely.
-
Hook Effect: Unlike PROTACs, HyT molecules like SARD279 generally exhibit a less pronounced "hook effect" (loss of efficacy at high concentrations) because they do not rely on the formation of a specific ternary complex (Protein-Ligand-E3) that can be saturated.
Troubleshooting & Optimization
Issue: Poor Solubility
-
Cause: The adamantane tag is highly lipophilic.
-
Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in cell culture is <0.5%. If precipitation occurs in media, verify using a dynamic light scattering (DLS) check or lower the working concentration.
Issue: Lack of Degradation
-
Cause: Cell line specificity.
-
Solution: SARD279 relies on Hsp70/CHIP levels. Ensure your cell line (e.g., LNCaP, VCaP) expresses adequate levels of these chaperones.
References
-
Gustafson, J. L., et al. (2015). Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging.[5] Angewandte Chemie International Edition. [Link]
-
Neklesa, T. K., et al. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule Control of Intracellular Protein Levels through Modulation of the Ubiquitin Proteasome System. Angewandte Chemie International Edition. [Link]
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Androgen Receptor-Directed Molecular Conjugates for Targeting Prostate Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: SARD279 & The Hydrophobic Tagging (HyT) Paradigm in Androgen Receptor Degradation
Executive Summary
SARD279 represents a pivotal proof-of-concept in the field of Targeted Protein Degradation (TPD), specifically within the subclass of Selective Androgen Receptor Degraders (SARDs) . Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize specific E3 ligase ligands (e.g., for VHL or Cereblon), SARD279 operates via Hydrophobic Tagging (HyT) . By appending a hydrophobic adamantyl moiety to a high-affinity Androgen Receptor (AR) agonist, SARD279 mimics a misfolded protein state, tricking the cellular quality control machinery—specifically the Hsp70/CHIP complex —into eliminating the receptor.
This guide dissects the molecular mechanism, chemical architecture, and experimental validation of SARD279, offering a blueprint for researchers targeting Enzalutamide-resistant Castration-Resistant Prostate Cancer (CRPC).
Mechanism of Action: The Hydrophobic Tagging (HyT) Pathway
The efficacy of SARD279 relies on "fooling" the cellular unfolded protein response (UPR). Native proteins bury their hydrophobic residues within their core. SARD279 binds to the AR Ligand Binding Domain (LBD) and projects a bulky, hydrophobic adamantyl group onto the protein surface. This artificial hydrophobicity is recognized by chaperones as a sign of structural instability.
The Chaperone-Mediated Degradation Cascade
-
Binding: SARD279 binds the AR LBD with high affinity (utilizing the RU59063 scaffold).
-
Recognition: The exposed adamantyl "degron" recruits Hsp70 (Heat Shock Protein 70) and Hsp90 .
-
Ubiquitination: Hsp70 recruits CHIP (Carboxyl-terminus of Hsp70-interacting protein), a U-box E3 ubiquitin ligase.
-
Execution: CHIP ubiquitinates the AR, marking it for destruction by the 26S Proteasome .
Mechanistic Diagram
The following diagram illustrates the specific signaling node engaged by SARD279.
Figure 1: The SARD279-mediated hydrophobic tagging pathway leading to proteasomal degradation of the Androgen Receptor.
Chemical Architecture & Structure-Activity Relationship (SAR)
The design of SARD279 is modular, adhering to a specific tripartite structure essential for HyT activity.
| Component | Chemical Identity | Function | Critical Design Note |
| Ligand | RU59063 | Binds AR LBD | Selected for high affinity; acts as an agonist in isolation but antagonist/degrader in SARD format. |
| Linker | PEG-like / Ester | Connects Ligand & Degron | Linker length is critical. An 8-atom ester linkage was optimal for SARD279. Too long (e.g., SARD033) reduces affinity; too short prevents chaperone recognition. |
| Degron | Adamantyl Group | Hydrophobic Tag | Mimics unfolded protein core. Must be sufficiently bulky to trigger Hsp70 recruitment. |
Expert Insight: The choice of an ester linkage in SARD279 (vs. ether in SARD033) highlights the balance between metabolic stability and degradation efficiency. While esters are liable to hydrolysis, the specific geometry provided by the 8-atom chain in SARD279 facilitated a DC50 (concentration for 50% degradation) of ~1 µM, significantly more potent than analogs with longer linkers [1].
Experimental Protocols for Validation
To validate SARD279 activity, researchers must distinguish between simple antagonism (blocking the receptor) and true degradation (removing the protein).
Protocol A: Western Blot Degradation Assay
Objective: Quantify AR protein reduction in LNCaP cells.
-
Cell Seeding: Seed LNCaP cells at
cells/well in 6-well plates using RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS).-
Why CS-FBS? To remove endogenous androgens that would compete with SARD279.
-
-
Treatment: After 24h, treat cells with SARD279 (0.1 µM – 10 µM) for 18–24 hours.
-
Control: DMSO (Vehicle).
-
Rescue Control: Co-treat with Epoxomicin (100 nM) or MG132 to block the proteasome. If degradation stops, the mechanism is UPS-dependent.[1]
-
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.
-
Analysis: Immunoblot for AR (N-20 antibody recommended) and GAPDH (loading control).
Protocol B: Antiproliferation Assay
Objective: Assess functional inhibition of tumor growth.
-
Seeding: Seed LNCaP or Enzalutamide-resistant (LNCaP-F876L) cells in 96-well plates.
-
Stimulation: Supplement media with 1 nM R1881 (synthetic androgen) to drive AR-dependent growth.
-
Dosing: Add serial dilutions of SARD279 vs. Enzalutamide. Incubate for 7 days.
-
Readout: Measure ATP levels (e.g., CellTiter-Glo) or DNA content.
Workflow Visualization
Figure 2: Validation workflow distinguishing protein degradation (Western Blot) from functional antiproliferative effects.
Addressing Resistance: SARD279 vs. Enzalutamide[1][2][3][4]
A critical advantage of SARD279 is its ability to overcome point mutations that render standard anti-androgens ineffective.
The F876L Mutation Problem
The F876L mutation in the AR LBD converts Enzalutamide from an antagonist into an agonist .[1] In patients with this mutation, standard treatment accelerates tumor growth.
The SARD Solution
Because SARD279 functions via event-driven pharmacology (degradation) rather than occupancy-driven pharmacology (inhibition), it destroys the mutant receptor regardless of the mutation's effect on ligand signaling.
Comparative Data Summary:
| Feature | Enzalutamide (Standard of Care) | SARD279 (HyT Degrader) |
| Modality | Antagonist (Occupancy-driven) | Degrader (Event-driven) |
| Effect on WT AR | Inhibits transcriptional activity | Degrades protein + Inhibits activity |
| Effect on F876L Mutant | Agonist (Promotes growth) | Degrades (Inhibits growth) |
| Mechanism | Competitive binding | Hsp70/CHIP-mediated Proteolysis |
| DC50 (Degradation) | N/A (Does not degrade) | ~1 µM [1] |
Scientific Note: While SARD279 is less potent (µM range) than newer PROTACs like ARV-110 (nM range), its discovery established that hydrophobic tagging can successfully target nuclear receptors without requiring a specific E3 ligase ligand, broadening the scope of "druggable" targets [2].
References
-
Gustafson, J. L., et al. (2015). Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging.[2] Angewandte Chemie International Edition, 54(33), 9659–9662. [Link]
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[3] Nature Reviews Drug Discovery, 16(2), 101–114.[3] [Link]
-
Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Communications Biology, 1, 100. [Link]
Sources
Difference between SARD279 and PROTACs
Sources
- 1. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
SARD279: Target Protein Selectivity and Hydrophobic Tagging Profile
The following technical guide details the target protein selectivity profile of SARD279 , a first-in-class small molecule Selective Androgen Receptor Degrader (SARD). This document is structured for researchers and drug development professionals, focusing on the compound's unique Hydrophobic Tagging (HyT) mechanism, quantitative selectivity metrics, and experimental validation protocols.
Executive Summary
SARD279 (CAS: 1489236-55-6) represents a paradigm shift in targeted protein degradation (TPD). Unlike PROTACs, which recruit specific E3 ligases (e.g., VHL, CRBN), SARD279 utilizes Hydrophobic Tagging (HyT) technology. By appending a hydrophobic adamantyl moiety to a high-affinity Androgen Receptor (AR) ligand, SARD279 mimics a partially unfolded protein state upon binding to AR. This pseudo-unfolded state recruits the cellular chaperone machinery (Hsp70/Hsp90) and the E3 ligase CHIP, driving the receptor to the proteasome for degradation.
This guide delineates the selectivity profile of SARD279, emphasizing its capacity to degrade clinically relevant AR mutants (e.g., F876L) while sparing structurally homologous nuclear receptors like the Glucocorticoid Receptor (GR).
Mechanism of Action: The Hydrophobic Tagging (HyT) System
The selectivity of SARD279 is intrinsic to its dual-pharmacophore design. It does not rely on the tissue-specific expression of an E3 ligase but rather on the thermodynamic instability induced by the hydrophobic tag.
Structural Composition
-
Warhead: RU59063 (Non-steroidal AR agonist with high affinity).
-
Linker: 8-atom ester chain.[1]
-
Degron (Tag): Adamantane (Bulky, hydrophobic group).
Degradation Pathway
Upon binding, the adamantyl group is presented on the surface of the Androgen Receptor. This hydrophobic patch is recognized by the cell's quality control machinery as a misfolded protein, triggering the Unfolded Protein Response (UPR) localized to the AR.
Figure 1: The Hydrophobic Tagging (HyT) mechanism of SARD279. Unlike PROTACs, SARD279 exploits the chaperone system to induce degradation.
Target Selectivity Profile
SARD279 exhibits a robust selectivity profile, distinguishing between the Androgen Receptor and other nuclear hormone receptors despite high sequence homology in the Ligand Binding Domain (LBD).
Quantitative Binding and Degradation Data
The following table summarizes the potency of SARD279 compared to its parent ligand (RU59063) and standard-of-care antagonists.
| Metric | Target | Value / Result | Notes |
| Binding Affinity (Ki) | AR (Wild Type) | ~10–50 nM | 37-fold reduction vs. parent RU59063 due to linker steric bulk. |
| Degradation Potency (DC50) | AR (Wild Type) | 1.0 µM | Concentration required for 50% protein removal.[1] |
| Maximal Degradation (Dmax) | AR (Wild Type) | >90% | Achieved at 10 µM in LNCaP cells. |
| Mutant Efficacy | AR-F876L | Active | Degrades Enzalutamide-resistant mutant. |
| Off-Target Degradation | Glucocorticoid Receptor (GR) | None | No degradation observed up to 10 µM. |
| Proliferation IC50 | LNCaP (AR+) | ~1–3 µM | Correlates with degradation potency. |
Selectivity vs. Glucocorticoid Receptor (GR)
A critical failure mode for AR antagonists is cross-reactivity with GR, which can drive resistance or systemic toxicity.
-
Observation: In LNCaP cells treated with SARD279 (1–10 µM), AR levels are depleted, but GR levels remain constant.
-
Mechanism: The parent ligand RU59063 has inherent selectivity for AR over GR. The addition of the hydrophobic tag does not alter this fundamental binding selectivity, ensuring that the degradation machinery is only recruited to AR.
Selectivity vs. Enzalutamide-Resistant Mutants[2]
-
Challenge: The F876L mutation in AR converts the antagonist Enzalutamide into an agonist, driving resistance.
-
SARD279 Advantage: SARD279 retains binding affinity for AR-F876L. Because its mechanism is degradation (removal of the protein) rather than simple occupancy, it abolishes the signaling potential of the mutant receptor entirely.
Experimental Methodologies
To validate the selectivity profile of SARD279 or similar HyT compounds, the following self-validating protocols are recommended.
Protocol A: Differential Degradation Assay (Western Blot)
Objective: Quantify DC50 and confirm selectivity against GR.
-
Cell Seeding: Seed LNCaP cells (AR+/GR+) in 6-well plates at
cells/well in RPMI-1640 + 10% Charcoal-Stripped FBS (CSS). -
Compound Preparation:
-
Dissolve SARD279 in DMSO to 10 mM stock.
-
Prepare serial dilutions (0.1, 0.3, 1.0, 3.0, 10 µM).
-
Controls: DMSO (Vehicle), Enzalutamide (10 µM, non-degrading control), RU59063 (Ligand control).
-
-
Treatment: Treat cells for 24 hours .
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Immunoblotting:
-
Primary Antibodies: Anti-AR (e.g., CST #5153), Anti-GR (e.g., CST #12041).
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Analysis: Densitometry to calculate DC50 (non-linear regression).
-
Validation Criteria: AR signal must decrease dose-dependently; GR signal must remain stable relative to loading control.
-
Protocol B: Cycloheximide (CHX) Chase Assay
Objective: Prove that loss of signal is due to protein degradation, not transcriptional inhibition.
-
Pre-treatment: Treat LNCaP cells with Cycloheximide (50 µg/mL) to block new protein synthesis.
-
Time Course: Add SARD279 (5 µM) or Vehicle immediately after CHX.
-
Harvest: Collect lysates at 0, 2, 4, 8, and 12 hours.
-
Result Interpretation: SARD279-treated cells should show a significantly shorter AR half-life (
) compared to Vehicle/CHX control.
Selectivity Validation Logic Flow
The following logic gate ensures that observed effects are true HyT-mediated degradation events.
Figure 2: Logical workflow for validating SARD selectivity and mechanism.
Comparative Analysis
| Feature | SARD279 (HyT) | Enzalutamide (Antagonist) | ARV-110 (PROTAC) |
| MoA | Hydrophobic Tagging (Chaperone-mediated) | Competitive Antagonism | E3 Ligase Recruitment (CRBN) |
| AR-F876L Activity | High (Degrades mutant) | None (Acts as agonist) | High (Degrades mutant) |
| Tissue Specificity | Broad (Ubiquitous Chaperones) | AR-dependent tissues | Ligase-dependent (CRBN expression) |
| Hook Effect | Minimal (Monovalent-like kinetics) | N/A | Possible (Ternary complex formation) |
| Molecular Weight | ~662 Da | 464 Da | >800 Da (Typically High) |
Key Insight: SARD279 offers a distinct advantage in tissues where specific E3 ligases (required for PROTACs) may be downregulated or mutated. The ubiquity of the Hsp70/90 chaperone system makes SARD279 a "pan-tissue" degrader.
References
-
Gustafsson, J. A., et al. (2015). Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging.PubMed Central . Available at: [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.Angewandte Chemie International Edition . Available at: [Link]
-
Bradbury, R. H., et al. (2020). Optimization of a Series of Bivalent Androgen Receptor Degraders.Journal of Medicinal Chemistry . Available at: [Link]
Sources
SARD279: Chemical Structure, Synthesis, and Mechanistic Profile
The following guide details the chemical structure, synthesis, and mechanism of action for SARD279 , a Selective Androgen Receptor Degrader (SARD) developed to overcome resistance in castration-resistant prostate cancer (CRPC).
Technical Guide for Drug Development Professionals
Executive Summary
SARD279 is a small-molecule degrader that targets the Androgen Receptor (AR) for proteasomal elimination.[1][2] Unlike PROTACs, which recruit an E3 ubiquitin ligase, SARD279 utilizes Hydrophobic Tagging (HyT) technology.[1] By conjugating a hydrophobic adamantane moiety to an AR agonist (RU59063), SARD279 mimics a partially denatured protein state, recruiting the chaperone machinery (Hsp70/Hsp90) to induce unfolding and subsequent degradation of the receptor.[2] This mechanism is effective against wild-type AR and clinically relevant mutants (e.g., AR-F876L) that confer resistance to second-generation antiandrogens like Enzalutamide.
Chemical Structure Analysis
Core Composition
SARD279 is a heterobifunctional molecule composed of three distinct domains:
-
Warhead (AR Ligand): A derivative of RU59063 , a high-affinity AR agonist. This domain ensures specific binding to the AR Ligand Binding Domain (LBD).
-
Linker: A polyethylene glycol (PEG)-based chain (specifically a diethylene glycol derivative) that provides the necessary spatial separation and flexibility.
-
Hydrophobic Tag (Degron): An Adamantane group.[2] This bulky, lipophilic moiety acts as the "tag" that mimics a misfolded protein surface.
Identification Data
-
IUPAC Name: 2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate
-
Molecular Formula: C₃₃H₄₁F₃N₄O₅S
-
Molecular Weight: 662.77 g/mol
-
SMILES: O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3
Structural Logic
The design relies on the "Bump-and-Hole" strategy but adapted for degradation. The RU59063 scaffold binds deep within the AR pocket. The linker exits the pocket, presenting the adamantane group on the protein surface. This "greasy" patch on the surface of the AR is recognized by cellular quality control systems (chaperones) as a sign of protein instability, triggering the degradation cascade.
Mechanism of Action (HyT)
SARD279 operates via the Hydrophobic Tagging (HyT) mechanism, which differs fundamentally from the PROTAC mechanism. It does not require a specific E3 ligase ligand (like thalidomide or VHL). Instead, it exploits the cell's intrinsic unfolded protein response.
Signaling Pathway Diagram
Caption: SARD279 induces AR degradation by mimicking a misfolded state via its hydrophobic adamantane tag.
Synthesis Protocol
The synthesis of SARD279 is a convergent process involving the preparation of the modified AR ligand and its coupling to the adamantane-linker moiety.
Retrosynthetic Analysis
The molecule is disassembled into two key intermediates:
-
Intermediate A (Ligand-Acid): 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanoic acid.
-
Intermediate B (Linker-Tag): A mono-esterified diethylene glycol amine, specifically 2-(2-aminoethoxy)ethyl 2-(adamantan-1-yl)acetate.
Step-by-Step Methodology
Step 1: Synthesis of RU59063-Acid Derivative (Intermediate A)
This step constructs the thiohydantoin core with a carboxylic acid handle.
-
Reagents: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, 4-amino-2,2-dimethylbutanoic acid (or its methyl ester followed by hydrolysis).
-
Procedure:
-
Dissolve 4-amino-2,2-dimethylbutanoic acid in dry DMSO/Triethylamine.
-
Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile dropwise.
-
Heat to 80°C for 2-4 hours to effect cyclization to the thiohydantoin.
-
Acidify and extract with ethyl acetate. Purify via silica gel chromatography.
-
Note: If using the methyl ester, perform LiOH hydrolysis in THF/Water to generate the free acid.
-
Step 2: Synthesis of Linker-Tag (Intermediate B)
This step attaches the hydrophobic tag to the linker while preserving the amine for the final coupling.
-
Reagents: 2-(adamantan-1-yl)acetic acid, 2-(2-aminoethoxy)ethanol (Diglycolamine), BOC-anhydride (for protection).
-
Procedure:
-
Protection: React 2-(2-aminoethoxy)ethanol with BOC-anhydride to protect the amine (forming N-Boc-2-(2-aminoethoxy)ethanol).
-
Esterification: Couple the N-Boc-alcohol with 2-(adamantan-1-yl)acetic acid using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in DCM (Dichloromethane).
-
Deprotection: Remove the BOC group using TFA (Trifluoroacetic acid) in DCM to yield the free amine salt of 2-(2-aminoethoxy)ethyl 2-(adamantan-1-yl)acetate.
-
Step 3: Final Coupling (SARD279 Formation)
-
Reagents: Intermediate A, Intermediate B, HATU (coupling agent), DIPEA (base), DMF (solvent).
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.
-
Add Intermediate B (1.1 eq).
-
Stir at room temperature for 12-16 hours.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate SARD279 as a white/off-white solid.
-
Synthesis Workflow Diagram
Caption: Convergent synthesis of SARD279 coupling the RU59063-acid core with the adamantane-linker amine.
Experimental Validation & Data Profile
The following data summarizes the biological activity of SARD279, validating its design as a degrader rather than a simple inhibitor.
Key Potency Metrics
| Metric | Value | Description |
| IC50 (Binding) | ~156 nM | Binding affinity to AR (approx. 37-fold lower than parent RU59063).[2][5] |
| DC50 (Degradation) | ~1 µM | Concentration required to degrade 50% of AR protein levels.[5] |
| Dmax | >95% | Maximum degradation efficiency observed in LNCaP cells.[6] |
| Selectivity | High | Degrades AR but not Glucocorticoid Receptor (GR).[6] |
Efficacy in Resistant Models
SARD279 demonstrates superior antiproliferative activity compared to Enzalutamide (MDV3100) in:
-
Low Androgen Conditions: SARD279 inhibits growth where Enzalutamide may fail.[5]
-
AR-F876L Mutants: This mutation converts Enzalutamide into an agonist. SARD279 maintains antagonist/degrader activity, effectively halting proliferation in cells expressing this mutation.
References
-
Gustafson, J. L., et al. (2015). "Small-Molecule-Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Angewandte Chemie International Edition, 54(33), 9659-9662. [Link]
-
Toure, M., & Crews, C. M. (2016). "Small-Molecule PROTACs: New Approaches to Protein Degradation."[7] Angewandte Chemie International Edition, 55(6), 1966-1973.[8] [Link]
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16, 101–114.[8] [Link]
Sources
- 1. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
- 2. Androgen Receptor-Directed Molecular Conjugates for Targeting Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
SARD279 represents a pivotal advancement in the field of targeted protein degradation (TPD), distinct from the canonical PROTAC (Proteolysis Targeting Chimera) modality. Unlike PROTACs, which recruit specific E3 ligases (e.g., CRBN, VHL), SARD279 utilizes Hydrophobic Tagging (HyT) technology.[1] By appending a hydrophobic adamantyl moiety to a high-affinity androgen receptor (AR) ligand, SARD279 mimics a partially unfolded protein state upon binding to the AR. This pseudo-unfolded state recruits the cellular chaperone machinery (Hsp70/Hsp90) and the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein), triggering proteasomal degradation.[1]
This guide details the physicochemical properties, mechanism of action, and experimental protocols for SARD279 and its analogs (e.g., SARD033), focusing on their efficacy in overcoming Enzalutamide-resistant prostate cancer phenotypes (e.g., AR-F877L mutations).[1]
Chemical Biology & Structure-Activity Relationship (SAR)
SARD279 is a heterobifunctional molecule designed to destabilize the AR Ligand Binding Domain (LBD).[1]
Structural Composition[1]
-
Warhead (Ligand): RU59063 .[1][2][3] A potent, non-steroidal AR agonist.[1] Selected for its high affinity, ensuring the degrader remains bound to the target despite the steric bulk of the tag.
-
Linker: An 8-atom ester linkage .[1][2] The length and flexibility are critical; shorter linkers often fail to induce degradation due to steric clashes, while longer linkers (as seen in SARD033) can reduce cellular permeability or degradation efficiency.[1]
-
Degron (Tag): Adamantane . A bulky, hydrophobic cage structure.[1] When displayed on the surface of the AR, it acts as a "hydrophobic patch," a hallmark of misfolded proteins recognized by the quality control machinery.
Comparative SAR: SARD279 vs. SARD033
The linker chemistry significantly impacts degradation potency (DC50).[1][2]
| Compound | Linker Type | Linker Length | Warhead | Degron | DC50 (AR Degradation) | Notes |
| SARD279 | Ester | 8-atom | RU59063 | Adamantyl | ~1.0 µM | Optimal linker length for Hsp70 recruitment.[1] |
| SARD033 | Ether | >10-atom | RU59063 | Adamantyl | ~2.0 µM | Reduced potency due to linker entropy/length.[1] |
| RU59063 | N/A | N/A | RU59063 | None | N/A | Parent agonist; induces stabilization, not degradation. |
Mechanism of Action: Hydrophobic Tagging (HyT)[1][4]
The efficacy of SARD279 relies on "tricking" the cellular unfolded protein response (UPR). Unlike PROTACs, which require a ternary complex formation (Target-PROTAC-E3), SARD279 relies on the intrinsic chaperone network.[1]
Mechanistic Pathway[1]
-
Binding: SARD279 binds the AR LBD.[4]
-
Surface Display: The adamantyl group is exposed on the protein surface.
-
Chaperone Recruitment: The hydrophobic patch is recognized by Hsp70 and Hsp90 as a misfolded region.[1]
-
E3 Ligase Association: Hsp70 recruits CHIP (STUB1), a U-box E3 ligase.[1]
-
Ubiquitination: CHIP ubiquitinates the AR.
-
Proteolysis: The 26S proteasome degrades the poly-ubiquitinated AR.[1]
Visualization of Signaling Pathway
Caption: Figure 1: The Hydrophobic Tagging (HyT) mechanism utilized by SARD279. The adamantyl tag mimics protein misfolding, recruiting the Hsp70/CHIP axis for ubiquitination.
Preclinical Efficacy & Resistance Profiles[1]
SARD279 is specifically engineered to address resistance mechanisms common in Castration-Resistant Prostate Cancer (CRPC), particularly point mutations that convert antagonists (like Enzalutamide) into agonists.[1]
Efficacy Data Summary
| Metric | SARD279 | Enzalutamide (MDV3100) | Clinical Implication |
| Mechanism | Degradation (HyT) | Inhibition (Antagonist) | SARD279 removes the protein; Enzalutamide leaves it available for mutation.[1] |
| AR-WT Efficacy | Potent Antiproliferative | Potent Antiproliferative | Comparable in wild-type sensitive lines (LNCaP).[1] |
| AR-F877L Efficacy | Maintains Efficacy | Resistant (Acts as Agonist) | SARD279 degrades the mutant AR; Enzalutamide stimulates it.[1] |
| Low Androgen | Superior Antiproliferative | Moderate | SARD279 is active even in androgen-depleted media (CSS).[1] |
Synergistic Effects
Research indicates that Hsp90 inhibitors (e.g., Geldanamycin) synergize with SARD279.[1] Low doses of Hsp90 inhibitors increase Hsp70 levels (via HSF1 activation), thereby enhancing the recognition of the SARD279-tagged AR and lowering the effective DC50.
Experimental Protocols
Formulation & Solubility
SARD279 is highly lipophilic due to the adamantyl group.[1] Proper formulation is critical for in vitro and in vivo consistency.[1]
-
Stock Solution: Dissolve 50 mg/mL in 100% DMSO. Store at -20°C.
-
In Vitro Working Solution: Dilute stock 1:1000 into media (final DMSO < 0.1%).[1]
-
In Vivo Vehicle (IP/Oral):
AR Degradation Assay (Western Blot)
This protocol validates the DC50 (concentration required to degrade 50% of the target).[1]
Workflow:
-
Seeding: Seed LNCaP cells at
cells/well in 6-well plates in RPMI + 10% Charcoal-Stripped Serum (CSS). Allow 24h attachment. -
Treatment: Treat cells with SARD279 (0.1, 0.3, 1.0, 3.0, 10 µM) for 24 hours .[1]
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors.
-
Immunoblot: Probe for Androgen Receptor (N-20 antibody) and GAPDH (loading control).
-
Quantification: Densitometry analysis normalized to GAPDH.
Experimental Workflow Diagram
Caption: Figure 2: Standardized workflow for validating SARD279 degradation potency (DC50) and proteasome dependence.
Challenges & Future Directions
While SARD279 demonstrates proof-of-concept for HyT, developmental hurdles remain:
-
Bioavailability: The adamantyl group increases lipophilicity (LogP), potentially limiting oral bioavailability and metabolic stability.[1]
-
Selectivity: While the ligand (RU59063) is AR-selective, the hydrophobic tag is generic.[1] Off-target effects must be monitored if the linker degrades, releasing the "sticky" tag.[1]
-
Next-Gen SARDs: Newer iterations (e.g., UT-155, UT-34) focus on optimizing the "degron" to non-adamantyl structures to improve pharmacokinetic profiles while maintaining the SARD mechanism.[1]
References
-
Gustafsson, J.A., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Chemistry & Biology.
-
Toure, M., & Crews, C.M. (2016). "Small-Molecule Control of Intracellular Protein Levels through Modulation of the Ubiquitin Proteasome System." Angewandte Chemie International Edition. [1]
-
Ponnusamy, S., et al. (2019). "Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer."[1][6] Clinical Cancer Research.
-
MedChemExpress. "SARD279 Product Information & Protocols." MCE Technical Data.
Sources
Methodological & Application
Application Notes and Protocols: SARD279-Mediated Androgen Receptor Degradation in LNCaP Cells
A Guide for Researchers in Oncology and Drug Discovery
Introduction: A New Paradigm in Targeting Androgen Receptor Signaling
The androgen receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting this pathway have been a cornerstone of treatment for decades.[1] Initially, treatments like androgen deprivation therapy (ADT) are effective.[1][2] However, many tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), often through mechanisms that reactivate AR signaling, such as AR gene amplification, mutations, or the expression of splice variants.[2][3][4] This resistance necessitates the development of novel therapeutic strategies that can overcome these challenges.
Selective Androgen Receptor Degraders (SARDs) represent a promising new class of therapeutics designed to address the limitations of traditional AR antagonists.[5][6] Unlike conventional inhibitors that merely block AR activity, SARDs actively trigger the destruction and clearance of the AR protein from the cell. SARD279 is a small molecule designed for this purpose; it contains a ligand that binds to the AR, linked to a hydrophobic moiety.[7][8] This "hydrophobic tagging" marks the AR protein for recognition and degradation by the cell's own ubiquitin-proteasome system (UPS).[8] By eliminating the AR protein entirely, SARDs can potentially overcome resistance mechanisms driven by AR overexpression or mutations that convert antagonists into agonists.[8]
This document provides a comprehensive guide to utilizing SARD279 in a laboratory setting, with a specific focus on the androgen-sensitive LNCaP human prostate cancer cell line. LNCaP cells are a widely used and well-characterized model for studying AR function in prostate cancer, as they express a functional, albeit mutated (T877A), androgen receptor.[9][10] The protocols herein are designed to be self-validating, providing researchers with the tools to effectively treat LNCaP cells with SARD279 and rigorously assess its biological consequences.
Mechanism of Action: Hijacking the Cellular Machinery for Targeted Protein Destruction
The therapeutic rationale for SARD279 is to eliminate the central driver of androgen-dependent prostate cancer cell proliferation and survival—the AR protein itself.[11] The process is initiated by the bifunctional nature of the SARD279 molecule.
-
AR Engagement : One part of the SARD279 molecule is a ligand that specifically binds to the androgen receptor.[7]
-
Hydrophobic Tagging : This ligand is chemically linked to a hydrophobic group. When SARD279 binds to the AR, it effectively attaches this "tag" to the receptor.[8]
-
Cellular Recognition and Ubiquitination : The cell's quality control machinery, including heat shock proteins like Hsp70 and associated E3 ubiquitin ligases (e.g., CHIP), recognizes the hydrophobically tagged AR as a misfolded or aberrant protein.[8] This triggers the covalent attachment of a chain of ubiquitin molecules to the AR.
-
Proteasomal Degradation : The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into small peptides.[8]
By inducing AR degradation, SARD279 effectively shuts down the entire downstream signaling cascade. This prevents the transcription of AR target genes essential for tumor cell growth and survival, such as Prostate-Specific Antigen (PSA), FKBP5, and TMPRSS2.[5][8]
Caption: SARD279 mechanism vs. canonical AR signaling.
Experimental Design and Protocols
A successful experiment relies on careful planning and execution. The following sections provide detailed protocols for culturing LNCaP cells, treating them with SARD279, and validating the molecular and cellular outcomes.
Core Experimental Parameters
The optimal conditions for SARD279 treatment can vary depending on the specific experimental endpoint. The following table provides a starting point for designing your assays.
| Parameter | Recommended Range / Condition | Rationale & Key Considerations |
| LNCaP Cell Seeding Density | 2x10⁵ to 5x10⁵ cells/mL (for 6-well plate) | Ensure cells are in the logarithmic growth phase and reach 60-70% confluency at the time of treatment. Over-confluency can alter cellular responses. |
| SARD279 Concentration Range | 0.1 µM to 10 µM | A dose-response curve is critical. The reported DC₅₀ (concentration for 50% degradation) for AR is ~1 µM.[8] Lower concentrations may reveal antagonistic effects, while higher concentrations ensure robust degradation. |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | SARD279 is typically dissolved in DMSO. The final DMSO concentration in the media should be consistent across all conditions and ideally ≤ 0.1% to avoid solvent-induced toxicity. |
| Androgen Stimulation (Optional) | 1 nM R1881 or 5 nM DHT | For studying SARD279's ability to degrade AR in the presence of an agonist. Use charcoal-stripped serum to remove endogenous androgens before stimulation.[6][8] |
| Incubation Time | 24-48 hours (Protein/RNA analysis) 3-9 days (Proliferation assays) | AR degradation can be observed within 24 hours.[8] Assessing effects on cell proliferation requires longer incubation periods.[8] |
Protocol 1: LNCaP Cell Culture and SARD279 Treatment
This protocol details the steps for preparing LNCaP cells and applying the SARD279 treatment.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-Dextran Stripped FBS (for androgen stimulation experiments)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
SARD279
-
DMSO, sterile
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture Maintenance: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. Passage cells when they reach ~80% confluency.[10]
-
Expert Insight: LNCaP cells grow in clusters and are semi-adherent. When passaging, ensure gentle pipetting to break up clumps without causing excessive cell death.[10]
-
-
Cell Seeding: The day before treatment, trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into the appropriate culture plates at the desired density to achieve 60-70% confluency on the day of treatment.
-
Preparation of SARD279 Stock Solution: Prepare a high-concentration stock solution of SARD279 (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Treatment Media: On the day of the experiment, prepare serial dilutions of SARD279 from the stock solution directly into fresh culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Trustworthiness Check: Always prepare fresh treatment media for each experiment. Pre-mixing and storing the compound in media can lead to degradation and loss of activity.
-
-
Cell Treatment: a. Aspirate the old medium from the wells containing the LNCaP cells. b. Gently wash the cells once with sterile PBS. c. Add the prepared treatment media (SARD279 dilutions or vehicle control) to the respective wells. d. Return the plates to the incubator for the specified duration (e.g., 24 hours for protein analysis).
Caption: Experimental workflow for SARD279 treatment and validation.
Protocol 2: Validation by Western Blot for AR Degradation
This protocol confirms the primary mechanism of action: degradation of the AR protein.
Procedure:
-
Cell Lysis: After the 24-hour treatment with SARD279, place the culture plate on ice. Aspirate the media, wash cells with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay. This step is crucial for ensuring equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. c. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes. d. Wash the membrane extensively with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A significant decrease in the AR band intensity in SARD279-treated samples relative to the vehicle control indicates successful degradation.[12]
Protocol 3: Validation by qRT-PCR for AR Target Gene Expression
This assay validates the functional consequence of AR degradation—the suppression of its transcriptional activity.
Procedure:
-
RNA Isolation: Following a 24-hour treatment, lyse the cells directly in the culture wells using a lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quality and Quantification: Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a SYBR Green or TaqMan master mix. b. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in SARD279-treated samples compared to the vehicle control. A significant reduction in the mRNA levels of AR target genes confirms the functional inactivation of the AR pathway.[5]
Protocol 4: Validation by Cell Proliferation Assay
This assay measures the ultimate therapeutic goal: inhibiting cancer cell growth.
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a low density (e.g., 5,000 cells/well). Allow them to attach overnight.
-
Treatment: Treat the cells with a range of SARD279 concentrations and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the plate for an extended period, typically 3 to 7 days, to allow for measurable differences in cell proliferation.[8]
-
Viability Measurement: At the end of the incubation period, measure cell viability using a colorimetric or luminescent assay:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the readings to the vehicle control to calculate the percentage of cell proliferation inhibition. Plot the results as a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of proliferation). A dose-dependent decrease in viability demonstrates the anti-proliferative efficacy of SARD279.[8]
Conclusion
SARD279 offers a powerful and mechanistically distinct approach to targeting the androgen receptor in prostate cancer research. By inducing the complete degradation of the AR protein, it provides a tool to overcome key resistance mechanisms that plague conventional AR antagonists. The protocols outlined in this guide provide a robust framework for treating LNCaP cells with SARD279 and validating its effects on AR protein levels, downstream gene expression, and cell proliferation. Adherence to these detailed methodologies, coupled with an understanding of the underlying scientific principles, will enable researchers to generate high-quality, reproducible data and further explore the therapeutic potential of selective protein degradation.
References
-
A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC. (2023). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. (2023). eLife. Retrieved January 29, 2026, from [Link]
-
Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. (2017). AACR Journals. Retrieved January 29, 2026, from [Link]
-
Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). MDPI. Retrieved January 29, 2026, from [Link]
-
Proteomics analyses of prostate cancer cells reveals cellular pathways associated with androgen resistance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Androgen receptor dependent and independent signal transduction pathways leading to proliferation in androgen-independent prostate cancer. (2006). AACR Journals. Retrieved January 29, 2026, from [Link]
-
Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC. (2015). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC. (2005). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
PROTACs in the Management of Prostate Cancer. (2023). MDPI. Retrieved January 29, 2026, from [Link]
-
A New Protocol to Obtain 80-Passage Lncap Androgen-Independent Cells. (2023). American Journal of Biomedical Science & Research. Retrieved January 29, 2026, from [Link]
-
Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. (2023). eLife. Retrieved January 29, 2026, from [Link]
-
Projecting the Future of AR-Directed Therapy with Andrew W. Hahn, MD. (2023). YouTube. Retrieved January 29, 2026, from [Link]
-
Proteolysis-targeting chimeras in cancer therapy: Targeted protein degradation for next-generation treatment - PMC. (2023). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
LNCaP culture conditions +/- androgen treatment. (n.d.). University of California, Berkeley. Retrieved January 29, 2026, from [Link]
-
Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (2022). MDPI. Retrieved January 29, 2026, from [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2024). MDPI. Retrieved January 29, 2026, from [Link]
-
Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence. (2006). PubMed. Retrieved January 29, 2026, from [Link]
-
Activity of AR-targeting PROTACs. VCaP cells cultured in... (2018). ResearchGate. Retrieved January 29, 2026, from [Link]
-
LNCaP Cells - LNCAP CELL LINE. (n.d.). Altogen Biosystems. Retrieved January 29, 2026, from [Link]
-
Preclinical data supporting entry of first PROTAC degrader into clinic. (2024). BioWorld. Retrieved January 29, 2026, from [Link]
-
(PDF) Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. (2017). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 7. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Immunoprecipitation of AR after SARD279 treatment
Application Note: Immunoprecipitation of Androgen Receptor (AR) Following SARD279 Hydrophobic Tagging
Executive Summary & Mechanistic Context
SARD279 represents a distinct class of Selective Androgen Receptor Degraders (SARDs) that utilizes Hydrophobic Tagging (HyT) technology, rather than the E3-ligase recruitment mechanism seen in PROTACs. Unlike PROTACs that recruit VHL or Cereblon, SARD279 links a high-affinity AR ligand (RU59063) to a hydrophobic adamantyl group. This mimics a partially unfolded protein state, recruiting the Hsp70/CHIP (Carboxyl terminus of Hsp70-interacting protein) chaperone-ligase complex to induce proteasomal degradation.[1]
The Challenge: Immunoprecipitating a target treated with a degrader is inherently paradoxical; successful treatment removes the protein you wish to study.[1] Furthermore, the HyT mechanism relies on the recognition of "structural mimicry" of misfolding.[1] The Solution: This protocol utilizes a "Rescue & Capture" approach.[1] We employ proteasome inhibition to accumulate poly-ubiquitinated AR species and specific lysis conditions to preserve the labile ubiquitin chains, allowing for the validation of the SARD279 mechanism of action.[1]
Critical Experimental Factors (The "Why")
| Factor | Experimental Logic |
| Proteasome Inhibition (MG132) | SARD279 drives AR to the proteasome. Without MG132, the AR signal disappears.[1] You must block the 26S proteasome to accumulate the poly-ubiquitinated "smear" required for IP analysis.[1] |
| Deubiquitinase (DUB) Inhibition | Upon cell lysis, endogenous DUBs rapidly strip ubiquitin chains. N-ethylmaleimide (NEM) is non-negotiable in the lysis buffer to preserve the ubiquitination signal.[1] |
| Antibody Selection | SARD279 binds the Ligand Binding Domain (LBD).[1] While it does not covalently modify the N-terminus, conformational changes can mask epitopes.[1] Use a validated N-terminal AR antibody (e.g., targeting residues 1-20) to avoid interference with the SARD279 binding site in the C-terminus. |
| Lysis Stringency | To prove direct ubiquitination (and not just IP of an associated ubiquitinated protein), a denaturing lysis (or harsh washing) step is often required. However, for SARD279, demonstrating the Hsp70/CHIP interaction requires native conditions. This protocol focuses on the Ubiquitination readout . |
Mechanism of Action Diagram
The following diagram illustrates the specific Hydrophobic Tagging (HyT) pathway utilized by SARD279, contrasting it with standard turnover.
Caption: SARD279 induces AR degradation via hydrophobic tagging, recruiting Hsp70/CHIP.[2] MG132 is required to halt the process at the ubiquitination stage for IP detection.[1]
Detailed Protocol: "Rescue & Capture" IP
Reagents Required:
-
SARD279: Resuspend in DMSO (typically 10 mM stock).
-
MG132: Proteasome inhibitor (10 µM final).
-
Lysis Buffer (RIPA Modified): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Inhibitor Cocktail (Critical):
-
Protease Inhibitor Cocktail (EDTA-free).
-
20 mM N-ethylmaleimide (NEM) (Freshly prepared; blocks DUBs).
-
-
Antibodies:
-
IP: Anti-AR (N-term specific, e.g., CST #5153 or equivalent).
-
WB: Anti-Ubiquitin (e.g., P4D1 clone) and Anti-AR.
-
Phase 1: Cell Treatment (Time-Course Strategy)
Note: LNCaP or VCaP cells are standard models.
-
Seed Cells: Plate cells to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment (The Rescue): Add MG132 (10 µM) to the media 2 hours before harvesting.[1]
-
Control A: DMSO only.[1]
-
Control B: SARD279 only (Expect loss of AR).
-
Experimental: SARD279 + MG132 (Expect Ub-smear).
-
-
SARD Treatment: Add SARD279 (1 µM - 10 µM) .
-
Incubation: For ubiquitination studies, a short window is best (4–6 hours) concurrent with MG132. Long incubations with MG132 are toxic.[1]
-
Phase 2: Lysis & Solubilization[1]
-
Wash cells 2x with ice-cold PBS containing 10 mM NEM.[1]
-
Lyse cells in Modified RIPA Buffer (+ Protease Inhibitors + 20 mM NEM). Use 500 µL per 10cm dish.
-
Sonication: Sonicate lysates (3x 10 sec pulses, 20% amplitude) to shear DNA and disrupt nuclear aggregates. SARD-treated AR may localize to the nuclear pellet; sonication ensures total capture.[1]
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Quantify: Normalize protein concentration (BCA Assay). Use 1-2 mg total protein per IP.[1]
Phase 3: Immunoprecipitation
-
Pre-clear: Incubate lysate with 20 µL Protein A/G beads for 30 min at 4°C. Spin and keep supernatant.
-
Primary Incubation: Add Anti-AR antibody (1:50 to 1:100 dilution) to the lysate.[1] Incubate overnight at 4°C with rotation.
-
Why Overnight? SARD-bound AR may have lower solubility; extended equilibrium binding improves yield.
-
-
Capture: Add 30-50 µL Magnetic Protein A/G beads. Incubate 2 hours at 4°C.
-
Stringent Washing:
-
Wash 2x with Lysis Buffer (High salt/detergent removes non-specific Hsp70 binding if you only want to prove Ubiquitination).
-
Wash 1x with PBS to remove detergent.[1]
-
Phase 4: Elution & Western Blot
-
Elute in 2x SDS-PAGE Sample Buffer with 100 mM DTT . Boil at 95°C for 5-10 mins.
-
Gel Loading: Load Inputs (5%) and IP Eluates.
-
Detection Strategy:
Data Interpretation & Troubleshooting
Expected Results Matrix
| Condition | Anti-AR Blot (Total Lysate) | Anti-AR Blot (IP Eluate) | Anti-Ubiquitin Blot (IP Eluate) | Interpretation |
| DMSO | Strong Band (110 kDa) | Strong Band | Low/Clean | Baseline AR stability. |
| SARD279 Only | Faint/Absent Band | Faint Band | Low | Successful degradation; target lost before IP.[1] |
| SARD279 + MG132 | Strong Band (Rescued) | Strong Band | High MW Smear | SUCCESS: SARD279 induces poly-ubiquitination. |
| Neg Control (IgG) | Strong Band | None | None | Specificity control. |
Troubleshooting Logic
-
Issue: No Ubiquitin smear observed in "SARD + MG132" sample.
-
Issue: AR precipitates in the insoluble pellet.[1]
-
Cause: Hydrophobic tagging causes aggregation.[1] Fix: Increase SDS in lysis buffer to 0.5% (dilute out before adding antibody) or increase sonication.
-
Workflow Diagram
Caption: Step-by-step workflow for isolating ubiquitinated AR species following SARD279 treatment.
References
-
Gustafson, J. L., et al. "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[1] Angewandte Chemie International Edition, 2015.
- Primary citation for SARD279 synthesis and characteriz
-
Salami, J., et al. "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance." Communications Biology, 2018.[4]
- Comparative analysis of SARD279 vs PROTACs (ARCC-4).
-
Neklesa, T. K., et al. "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 2011.
- Foundational paper establishing the mechanism of Hydrophobic Tagging (HyT).
-
Cell Signaling Technology. "Immunoprecipitation Protocol (Native)."
- Standard reference for buffer compositions and bead handling.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
Determining SARD279 DC50 in prostate cancer cell lines
Technical Application Note: Precision Determination of DC for SARD279 in Prostate Cancer Models
Executive Summary
This guide details the methodology for determining the DC
Accurate DC
Mechanism of Action & Experimental Logic[2]
Understanding the mechanism is prerequisite to troubleshooting the assay. SARD279 does not rely on a "hook effect" (binary saturation) as strongly as PROTACs, but solubility and cellular uptake are critical due to the lipophilic adamantyl tag.
SARD279 Pathway Visualization
Caption: SARD279 induces degradation via hydrophobic tagging (HyT), recruiting chaperones rather than specific E3 ligases directly.
Experimental Design Strategy
Cell Line Selection
-
LNCaP (Clone FGC): Primary Model. Expresses mutant AR (T877A). Highly sensitive to SARD279 (Published DC
~1 µM). -
VCaP: Secondary Model. Expresses Wild Type AR (Amplified) and AR-V7 splice variants. Critical for testing potency against high-copy number targets.
-
22Rv1: Resistance Model. Expresses AR-V7 (lacks Ligand Binding Domain). SARD279 (binding LBD) should show reduced or no efficacy against the truncated variant, serving as a specificity control.
Reagent Preparation (Critical Step)
SARD279 is highly lipophilic. Improper solubilization leads to precipitation and false DC
| Reagent | Specification | Storage | Notes |
| SARD279 | >98% Purity | -80°C (Solid) | Dissolve in 100% DMSO to 10 mM stock. Do not freeze-thaw >3 times. |
| Vehicle | DMSO (Cell Culture Grade) | RT | Final assay concentration must be ≤0.1%. |
| Lysis Buffer | RIPA + Protease/Phos Inhibitors | 4°C | Must include inhibitors to prevent post-lysis degradation. |
| Control | Enzalutamide | -20°C | Competitive antagonist (stabilizes AR, negative control for degradation). |
| Rescue | MG132 (10 µM) | -20°C | Proteasome inhibitor. Reverses SARD279 effect (Mechanism check). |
Protocol: DC50 Determination via Western Blot[2][3][4][5]
Phase 1: Cell Seeding and Treatment
Objective: Establish a log-linear dose range without inducing cytotoxicity that confounds protein quantification.
-
Seeding:
-
Seed LNCaP cells in 6-well plates at 0.8 × 10
cells/well in RPMI-1640 + 10% FBS (Charcoal-stripped FBS is preferred to remove endogenous androgens, but standard FBS is acceptable if R1881 is not added). -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM master stock of SARD279 in DMSO.
-
Create a 1000x dilution series in DMSO (9-point curve).
-
Suggested Concentrations (Final): 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, Vehicle (DMSO).
-
Note: SARD279 DC
is often ~1 µM; ensure the top dose is high enough (10 µM) to capture the plateau.
-
-
Treatment:
-
Dilute 1000x stocks 1:1000 into fresh warm media.
-
Aspirate old media and add 2 mL of drug-containing media per well.
-
Incubation Time: 24 hours (Optimal for HyT-mediated clearance).
-
Phase 2: Lysis and Sample Prep
-
Wash cells 1x with ice-cold PBS.
-
Add 150 µL RIPA Buffer (supplemented with 1mM PMSF, 1x Protease Inhibitor Cocktail).
-
Scrape cells on ice; transfer to microcentrifuge tubes.
-
Incubate on ice for 20 mins with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Quantify Protein: Use BCA Assay. Normalize all samples to 2 mg/mL .
Phase 3: Western Blotting (Quantitative)
Traditional chemiluminescence is non-linear at high signals. Fluorescent Western Blotting (e.g., LI-COR Odyssey) is strongly recommended for accurate DC
-
Load: 20 µg total protein per lane (4-12% Bis-Tris Gel).
-
Transfer: Nitrocellulose membrane (0.45 µm).
-
Block: 5% Non-fat milk or specialized fluorescent blocking buffer for 1 hr.
-
Primary Antibodies (Overnight, 4°C):
-
Target: Anti-Androgen Receptor (Rabbit mAb, e.g., Cell Signaling #5153).
-
Loading Control: Anti-Vinculin or Anti-GAPDH (Mouse mAb). Crucial: Do not use Actin if high doses of compound affect cytoskeletal integrity (rare, but possible).
-
-
Secondary Antibodies (1 hr, RT):
-
Anti-Rabbit (800 nm channel).
-
Anti-Mouse (680 nm channel).
-
-
Imaging: Scan on LI-COR Odyssey or equivalent.
Data Analysis & DC50 Calculation
Quantification
-
Measure the Integrated Intensity of the AR band and the Loading Control band.
-
Calculate the Ratio:
. -
Normalize to Vehicle (DMSO):
(Alternatively, plot "Fraction Remaining" where DMSO = 1.0).
Curve Fitting
Use GraphPad Prism or SigmaPlot.
-
X-axis: Log[Concentration] (Molar).
-
Y-axis: Normalized Protein Level (0 to 1.0 or 0 to 100%).
-
Equation: Non-linear regression (4-parameter logistic):
-
Constraint: Constrain "Top" to 100 (or 1.0) if the vehicle control is tight. Let "Bottom" float (SARDs rarely achieve 100% degradation; D
is usually 70-90%).
Workflow Visualization
Caption: Step-by-step workflow for DC50 determination.
Validation & Troubleshooting
Self-Validating Controls
To ensure the DC
-
Proteasome Rescue: Pre-treat cells with MG132 (10 µM) for 2 hours before adding SARD279.
-
Result: If AR bands return to DMSO levels, the mechanism is proteasome-dependent (Valid SARD).
-
-
mRNA Check (qPCR): Run RT-qPCR for AR mRNA.
-
Result: SARD279 should lower Protein levels significantly more than mRNA levels. If mRNA drops equally, you are observing transcriptional repression, not degradation.
-
Common Pitfalls
-
The "Hook Effect": While less common in HyT than PROTACs, very high concentrations (>20 µM) of SARD279 may precipitate or cause general toxicity, appearing as a loss of degradation efficiency.
-
Incomplete Degradation (D
< 50%): If D is low, the DC cannot be accurately calculated.-
Solution: Check cell density. Over-confluent cells have reduced proteasome activity. Seed lighter.
-
References
-
Primary SARD279 Characterization: Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Angewandte Chemie International Edition. [Link] Key Data: Defines SARD279 structure and DC50 ~1 µM in LNCaP.
-
General PROTAC/Degrader Assay Guidelines: Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link] Key Data: Establishes the gold standard for DC50 vs Dmax calculation.
-
AR Degrader Methodology: Salami, J., et al. (2018).[2] "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide."[3][2][4] Communications Biology. [Link] Key Data: Protocols for Western blotting and phenotypic comparison in PCa lines.
SARD279 for studying AR-dependent gene expression
Application Note: Mechanistic Profiling of SARD279 for AR-Dependent Gene Expression
Abstract
This technical guide details the application of SARD279 , a first-in-class small molecule Selective Androgen Receptor Degrader (SARD) utilizing Hydrophobic Tagging (HyT) technology.[1] Unlike traditional antagonists (e.g., Enzalutamide) that occupy the ligand-binding domain (LBD) to block activation, SARD279 induces the physical elimination of the Androgen Receptor (AR) via the ubiquitin-proteasome system (UPS).[1] This protocol provides a standardized workflow for validating SARD279 efficacy in overcoming resistance mechanisms driven by AR amplification and point mutations (e.g., F876L) in castration-resistant prostate cancer (CRPC) models.[1]
Introduction & Mechanism of Action
The Challenge: Second-generation antiandrogens (SGAs) like Enzalutamide effectively inhibit AR signaling but inevitably lead to resistance.[1] Key mechanisms include AR overexpression, point mutations (F876L converts antagonists to agonists), and splice variants.[1]
The Solution: SARD279 SARD279 is a bifunctional molecule comprising a high-affinity AR agonist (RU59063 ) linked to a hydrophobic adamantyl group .[1][2]
-
Binding: The RU59063 moiety binds the AR Ligand Binding Domain (LBD).[1]
-
The "Tag": The adamantyl group mimics a misfolded protein surface (hydrophobic patch).[1]
-
Degradation: This pseudo-unfolded state recruits the Hsp70/CHIP chaperone-E3 ligase complex, triggering polyubiquitination and subsequent proteasomal degradation of the receptor.
Distinction from PROTACs: Unlike PROTACs, which require a specific E3 ligase binder (e.g., VHL or CRBN), SARD279 exploits the cell's intrinsic quality control machinery (Unfolded Protein Response), making it less dependent on the expression levels of specific E3 ligases.
Figure 1: SARD279 Mechanism of Action (HyT Strategy)
Caption: SARD279 binds the AR LBD, presenting a hydrophobic adamantyl surface that recruits Hsp70/CHIP, leading to ubiquitination and proteasomal degradation.[1][2][3]
Experimental Design Strategy
To scientifically validate SARD279, experiments must distinguish between functional antagonism (blocking the receptor) and bona fide degradation (removing the protein).
Cell Line Selection:
-
LNCaP: Androgen-sensitive, wild-type AR.[1] (Ideal for initial DC50 determination).
-
LNCaP-AR: AR overexpressing. (Models CRPC amplification).
-
LNCaP-F876L: Enzalutamide-resistant mutant.[1] (Critical for demonstrating SARD superiority).
-
Note: SARD279 binds the LBD; therefore, it is ineffective against splice variants lacking the LBD (e.g., AR-V7 in 22Rv1 cells).
Controls:
-
Negative Control: DMSO (Vehicle).
-
Antagonist Control: Enzalutamide (10 µM).[1]
-
Parent Ligand Control: RU59063 (Agonist).[1][2] Crucial: Shows that the hydrophobic tag, not just the ligand binding, causes degradation.[2][3]
-
Rescue Control: Epoxomicin or MG-132 (Proteasome inhibitors).[1] Crucial: Proves degradation is UPS-dependent.[1][2]
Protocol 1: Validation of AR Degradation (Western Blot)
Objective: Determine the DC50 (concentration required for 50% degradation) and kinetics of SARD279.
Reagents:
-
SARD279 Stock: 10 mM in DMSO (Store at -20°C).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.[1]
-
Primary Antibody: Anti-AR (e.g., CST #5153 or Santa Cruz sc-7305).[1]
Step-by-Step Workflow:
-
Seeding: Plate LNCaP cells (3 x 10^5 cells/well) in 6-well plates in RPMI-1640 + 10% FBS. Allow attachment for 24 hours.
-
Starvation (Optional but Recommended): Switch to RPMI + 5% Charcoal-Stripped FBS (CSS) for 24 hours to deplete endogenous androgens.
-
Treatment:
-
Treat cells with SARD279 in a dose-response curve: 0, 0.1, 0.3, 1.0, 3.0, 10 µM .
-
Include a 10 µM Enzalutamide control (should stabilize or slightly increase AR levels).[1]
-
Duration: Incubate for 24 hours .
-
-
Lysis: Wash with ice-cold PBS.[1] Lyse in 150 µL RIPA buffer. Sonicate briefly to shear DNA.[1]
-
Immunoblotting:
-
Quantification: Normalize AR signal to Loading Control. Plot % AR remaining vs. Log[Concentration].
Expected Result:
-
Max Degradation (Dmax): >90% at 10 µM.[1]
-
Insight: If using proteasome inhibitors (MG-132), pre-treat for 2 hours before adding SARD279; degradation should be blocked.[1]
Protocol 2: AR-Dependent Gene Expression (RT-qPCR)
Objective: Confirm that physical degradation of AR leads to transcriptional silencing of downstream targets, even in the presence of synthetic androgens.
Target Genes:
-
KLK3 (PSA): Canonical AR target.
-
TMPRSS2: AR-regulated fusion partner.[1]
-
FKBP5: Rapidly induced AR target.[1]
Workflow:
-
Preparation: Seed LNCaP cells in CSS media (androgen-deprived) for 48 hours.
-
Competition Assay Setup:
-
Incubation: Treat for 16-24 hours .
-
Extraction: Isolate RNA using Trizol or Silica Column kit.[1]
-
qPCR: Perform One-Step RT-qPCR using the primers below.
Data Analysis:
Calculate Fold Change using the
Primer Table:
| Gene | Forward Primer (5'->3') | Reverse Primer (5'->3') |
|---|---|---|
| KLK3 (PSA) | GGTGACCAAGTTCATGCTGTG | GTGTCCTTGATCCACTTCCG |
| TMPRSS2 | GTCCCCACTGTCTACGAGGT | GAGCGACACCATCCAAATCC |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |[1]
Expert Insight: In the presence of 1 nM R1881, Enzalutamide often fails to fully suppress KLK3 due to competitive displacement. SARD279, by removing the receptor entirely, should show superior suppression (>80% reduction) compared to Enzalutamide.
Protocol 3: Proliferation Assay in Resistant Models
Objective: Demonstrate efficacy in Enzalutamide-resistant conditions (F876L mutation).
Workflow:
-
Cell Lines: Use LNCaP-F876L (engineered) or LNCaP-AR (overexpression).[1][2]
-
Seeding: 3,000 cells/well in 96-well plates (white opaque for luminescence).
-
Treatment:
-
Timepoint: Incubate for 5 to 7 days . Refresh media/drug on Day 3.
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.[1] Read Luminescence.
Expected Result:
-
Enzalutamide: In F876L cells, Enzalutamide acts as an agonist, promoting growth (or showing no inhibition).[1]
-
SARD279: Should induce dose-dependent cytotoxicity (IC50 ~1-3 µM) regardless of the mutation, as it degrades the mutant protein.[1]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Degradation Observed | Incubation time too short | Extend to 24h. HyT kinetics are slower than PROTACs.[1] |
| High Cytotoxicity in Control | Off-target effects | Verify concentration < 10 µM.[1] Check SARD279 solubility (precipitate?). |
| Inconsistent qPCR | Serum Androgens | Ensure Charcoal-Stripped Serum (CSS) is used to lower basal AR activity. |
| Poor Solubility | Hydrophobic nature | Dissolve stock in 100% DMSO.[1] Do not exceed 0.5% final DMSO in culture.[1] |
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Angewandte Chemie International Edition, 54(33), 9659–9662.[1] [1]
-
Salami, J., & Crews, C. M. (2017). "Waste disposal-An attractive strategy for cancer therapy."[1] Science, 355(6330), 1163-1167.[1] [1]
-
Bradbury, R. H., et al. (2011). "Small-molecule androgen receptor downregulators as an approach to treatment of advanced prostate cancer."[1][5] Bioorganic & Medicinal Chemistry Letters, 21(18), 5442-5445.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 网站维护 [jcpu.cpu.edu.cn]
- 4. WO2013170147A1 - Compounds useful for promoting protein degradation and methods using same - Google Patents [patents.google.com]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
Application Note: Cell Viability Profiling with SARD279 (Dual SMARCA2/4 Bromodomain Inhibitor)
Introduction & Mechanism of Action
SARD279 is a potent, cell-active, macrocyclic chemical probe that acts as a dual antagonist of the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1) . These proteins are the ATPase subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complexes, which are essential for regulating gene expression, differentiation, and DNA repair.
Unlike catalytic inhibitors that target the ATPase domain, SARD279 specifically targets the bromodomains , preventing the recognition of acetylated lysine residues on histone tails. This disruption impairs the recruitment of the SWI/SNF complex to chromatin, leading to transcriptional reprogramming.
Why SARD279?
-
High Potency: Macrocyclization locks the bioactive conformation, yielding
values in the nanomolar range (typically <10 nM). -
Selectivity: It is highly selective for the BAF bromodomains over other BET family bromodomains, reducing off-target toxicity common with pan-bromodomain inhibitors.
-
Tool for Synthetic Lethality: It is frequently used to study dependencies in SMARCA4-deficient cancers, where residual SMARCA2 function becomes essential for survival.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism of SARD279 at the chromatin interface.
Figure 1: Mechanism of Action. SARD279 competitively binds the SMARCA2/4 bromodomains, displacing them from acetylated chromatin.
Experimental Strategy: The "Epigenetic Lag"
A critical failure point in screening epigenetic modulators like SARD279 is using standard 24-48 hour toxicity assays. Chromatin remodeling inhibition requires multiple cell division cycles to manifest phenotypic defects (transcriptional decay -> protein depletion -> cell death).
Recommendation:
-
Assay Duration: Minimum 120 hours (5 days) .
-
Readout: ATP-based luminescence (e.g., CellTiter-Glo) is preferred for sensitivity, but must be normalized to a "Day 0" control to distinguish cytostatic vs. cytotoxic effects.
Protocol: Compound Preparation & Handling
SARD279 is hydrophobic. Proper handling is essential to prevent precipitation and ensure accurate IC50 curves.
Materials
-
SARD279 Powder: Store at -20°C under desiccated conditions.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.
-
Storage: Aliquots should be single-use to avoid freeze-thaw cycles.
Preparation Steps[1][2][3]
-
Stock Solution (10 mM): Dissolve SARD279 in 100% DMSO. Vortex for 30 seconds to ensure complete solubilization.
-
Visual Inspection: Check for turbidity. If cloudy, sonicate in a water bath for 5 minutes at room temperature.
-
Serial Dilution (Working Plate):
-
Prepare a 1000x master dilution plate in DMSO.
-
Range: 10 mM down to 1 nM (using a 1:3 dilution series).
-
Intermediate Step: Dilute 1:100 into culture medium to create a 10x working solution (1% DMSO). This prevents "DMSO shock" when adding directly to cells.
-
| Step | Source Conc. | Diluent (DMSO) | Transfer Vol | Final Conc. (Master) |
| 1 | 10 mM Stock | 0 µL | - | 10 mM |
| 2 | Step 1 | 40 µL | 20 µL | 3.33 mM |
| 3 | Step 2 | 40 µL | 20 µL | 1.11 mM |
| ... | ... | ... | ... | ...[1][2] |
| Final | (On Cells) | Medium | 1:1000 | 10 µM Top Dose |
Protocol: 5-Day Cell Viability Assay (96-well Format)
This protocol uses an ATP-quantification method. Ensure your cell line density is optimized so that control wells do not reach 100% confluence by Day 5.
Reagents
-
Cell Line: Target cancer line (e.g., A549, H1299) and a control line.
-
Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.
-
Plate: White-walled, clear-bottom 96-well tissue culture plates.
Workflow Diagram
Figure 2: 120-Hour Assay Workflow. Critical step: Intermediate dilution to minimize DMSO shock.
Step-by-Step Procedure
-
Seeding (Day -1):
-
Harvest cells and count viability (>95% required).
-
Seed cells in 90 µL of complete medium.
-
Optimization Tip: For 5-day assays, seed at low density (e.g., 500 - 1,500 cells/well) to prevent overgrowth.
-
Include "Day 0" control plate (seeded simultaneously) to measure initial ATP levels.
-
-
Day 0 Baseline:
-
24 hours after seeding, lyse the "Day 0" plate with CellTiter-Glo and record luminescence (
). This is crucial for GR50 calculations.
-
-
Treatment (Day 0):
-
Add 10 µL of the 10x SARD279 working solution (prepared in Protocol 3) to the assay plate.
-
Final Volume: 100 µL.
-
Final DMSO: 0.1%.
-
Controls:
-
Positive Control: 10 µM Puromycin or Staurosporine.
-
Vehicle Control: 0.1% DMSO only.
-
-
-
Incubation:
-
Incubate for 120 hours. Avoid opening the incubator frequently to maintain pH stability.
-
-
Readout (Day 5):
-
Equilibrate plate to room temperature (30 min).
-
Add 100 µL CellTiter-Glo reagent.
-
Orbitally shake for 2 minutes.
-
Incubate 10 minutes (dark) to stabilize signal.
-
Read Luminescence (
).
-
Data Analysis: GR50 vs. IC50
For epigenetic modulators, the Growth Rate (GR) metric is superior to IC50 because it accounts for the division rate of the cells during the long assay window.
Formulas:
-
IC50 (Relative Viability):
-
GR Value (Growth Rate):
- : Uninhibited growth.
- : Cytostatic (no growth).
- : Cytotoxic (cell death).
Reporting:
Plot
References
-
Structural Genomics Consortium (SGC). SARD279 Chemical Probe. SGC Website. Available at: [Link]
- Krainz, T. et al. (2016). A Potent, Macrocyclic Inhibitor of the Bromodomains of the SWI/SNF Chromatin Remodeling Complex.
-
Hafner, M. et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Available at: [Link]
Sources
SARD279 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The emergence of targeted protein degradation as a therapeutic modality has opened new avenues for cancer treatment, particularly for overcoming drug resistance. SARD279, a selective androgen receptor (AR) degrader, represents a promising strategy for castration-resistant prostate cancer (CRPC) by eliminating the AR protein, a key driver of disease progression. This document provides a comprehensive guide for researchers on designing and executing preclinical studies to evaluate the synergistic potential of SARD279 in combination with other established cancer therapies. We delve into the scientific rationale for specific combinations, provide detailed in vitro and in vivo protocols, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results to accelerate the translation of promising combination strategies.
Introduction: The Rationale for Combining SARD279 with Other Cancer Therapies
The androgen receptor (AR) signaling axis is a critical driver of prostate cancer growth and survival. While androgen deprivation therapy (ADT) and second-generation AR antagonists like enzalutamide have been transformative, the eventual development of resistance, often through AR overexpression, mutation, or the emergence of AR splice variants, remains a major clinical challenge.
SARD279 is a novel selective androgen receptor degrader that operates through hydrophobic tagging, marking the AR protein for degradation by the ubiquitin-proteasome system.[1] This approach of eliminating the entire receptor protein, rather than just blocking its ligand-binding domain, offers a compelling strategy to overcome common resistance mechanisms.[2] Preclinical studies have demonstrated that SARD279 can effectively reduce AR protein levels and inhibit the proliferation of prostate cancer cells, including those resistant to conventional anti-androgen therapies.[1]
However, the complexity and heterogeneity of cancer often necessitate a multi-pronged therapeutic approach. Combining SARD279 with other cancer therapies can offer several advantages:
-
Synergistic Efficacy: Targeting multiple, non-overlapping signaling pathways can lead to a greater anti-tumor effect than either agent alone.
-
Overcoming Resistance: Combination therapies can preemptively target or overcome mechanisms of resistance to single-agent treatments.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower, less toxic doses of each agent while maintaining or enhancing efficacy.
This guide will focus on three promising, scientifically-driven combination strategies for SARD279:
-
Combination with Taxane Chemotherapy (e.g., Docetaxel, Cabazitaxel): To target both AR-dependent and independent cell populations.
-
Combination with PI3K/Akt Pathway Inhibitors: To dually inhibit two major survival pathways in prostate cancer.
-
Combination with PARP Inhibitors: To exploit the interplay between AR signaling and DNA damage repair pathways.
Signaling Pathways and Rationale for Combination Therapies
A deep understanding of the underlying molecular pathways is crucial for designing rational combination therapies.
SARD279 and the Androgen Receptor Signaling Pathway
SARD279 directly targets the AR for degradation. This disrupts the downstream signaling cascade that promotes the transcription of genes involved in prostate cancer cell growth, proliferation, and survival.
Caption: SARD279-mediated degradation of the Androgen Receptor.
Crosstalk between AR and PI3K/Akt/mTOR Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in prostate cancer. There is significant crosstalk between the AR and PI3K/Akt pathways.[3] Inhibition of one pathway can lead to the compensatory upregulation of the other, providing a strong rationale for their simultaneous inhibition.[4][5]
Caption: Crosstalk between AR and PI3K/Akt signaling pathways.
Interplay between AR Signaling and DNA Damage Repair (PARP Inhibition)
There is a growing body of evidence linking AR signaling to DNA damage repair (DDR) pathways. Androgen receptor signaling inhibitors can down-regulate the expression of genes involved in homologous recombination repair (HRR), inducing a "BRCAness" phenotype.[6] This renders cancer cells more susceptible to PARP inhibitors, which are effective in tumors with deficient HRR.[7]
In Vitro Combination Studies: Protocols and Methodologies
Cell Lines and Culture Conditions
A panel of prostate cancer cell lines should be used to represent the heterogeneity of the disease:
-
LNCaP: Androgen-sensitive, expresses mutant AR (T877A).
-
VCaP: Androgen-sensitive, overexpresses wild-type AR.
-
22Rv1: Castration-resistant, expresses both full-length AR and the AR-V7 splice variant.
-
PC-3 and DU145: Androgen-independent, AR-negative (serve as negative controls).
Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS), and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating androgen-dependent effects, charcoal-stripped FBS should be used to remove endogenous androgens.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic/cytostatic effects of SARD279 alone and in combination with other agents and to quantify the nature of the interaction (synergism, additivity, or antagonism).
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of SARD279, the combination drug, and the combination of both at a constant ratio. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [10][11]
This assay measures ATP levels as an indicator of metabolically active cells and is generally more sensitive than the MTT assay.
-
Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure luminescence using a plate reader.
Data Analysis: Chou-Talalay Method for Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[1][8] The Combination Index (CI) is calculated using software such as CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additivity
-
CI > 1: Antagonism
| Parameter | Description |
| Dm | The median-effect dose (IC50). |
| m | The slope of the median-effect plot, signifying the shape of the dose-effect curve. |
| CI | Combination Index, a quantitative measure of the interaction between two drugs. |
Western Blotting for Target Engagement and Pathway Modulation
Objective: To confirm the degradation of AR by SARD279 and to assess the effects of combination treatments on key signaling proteins.
Protocol: Western Blotting [3][7][11]
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, p-Akt, total Akt, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
Objective: To determine if the combination treatment induces apoptosis more effectively than single agents.
Protocol: Caspase-Glo® 3/7 Assay [12][13]
-
Seed and treat cells in 96-well plates as for the viability assay.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [14][15]
-
Harvest cells after drug treatment.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Combination Studies: Protocols and Methodologies
Xenograft Models
Objective: To evaluate the in vivo efficacy of SARD279 in combination with other therapies in a relevant animal model.
Protocol: Prostate Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., VCaP or 22Rv1) mixed with Matrigel into the flank of male immunodeficient mice (e.g., NSG mice).[16]
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment groups (Vehicle, SARD279 alone, combination drug alone, and SARD279 in combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route. For example:
-
SARD279: Oral gavage, daily.
-
Docetaxel: Intraperitoneal injection, once weekly (e.g., 5-10 mg/kg).[15]
-
Enzalutamide (as a comparator): Oral gavage, daily (e.g., 10-50 mg/kg/day).
-
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between treatment groups.
-
Synergy Analysis: While more complex in vivo, synergy can be assessed by comparing the TGI of the combination group to the TGI of the individual treatment groups.
Caption: In vivo xenograft study workflow.
Data Presentation and Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of In Vitro IC50 and Combination Index Data
| Cell Line | SARD279 IC50 (µM) | Combination Drug IC50 (µM) | Combination Index (CI) at Fa 0.5 |
| LNCaP | [Value] | [Value] | [Value] |
| VCaP | [Value] | [Value] | [Value] |
| 22Rv1 | [Value] | [Value] | [Value] |
Table 2: Example of In Vivo Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle | [Value] | - |
| SARD279 | [Value] | [Value] |
| Combination Drug | [Value] | [Value] |
| SARD279 + Combination Drug | [Value] | [Value] |
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the preclinical evaluation of SARD279 in combination with other cancer therapies. By leveraging a deep understanding of the underlying biology and employing rigorous experimental design and data analysis, researchers can effectively identify and validate synergistic combinations that have the potential to improve outcomes for patients with advanced prostate cancer.
References
-
Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. (2021). PubMed. [Link]
-
Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging. (2015). PMC. [Link]
-
First-Line Combination Treatment with PARP and Androgen Receptor-Signaling Inhibitors in HRR-Deficient mCRPC: Applying Clinical Study Findings to Clinical Practice in the United States - Beyond the Abstract. (2024). UroToday. [Link]
-
AR Degraders, Other Novel Agents Could Expand Armamentarium in mCRPC. (2024). OncLive. [Link]
-
New Drug Combination Shows Promise for Prostate Cancer Treatment in Preclinical Study. (2025). Oncology Nursing News. [Link]
-
High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors With Androgen Deprivation in Prostate Cancer Preclinical Models. (2014). PubMed. [Link]
-
Combination of PARP Inhibitors and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer. (2024). PMC. [Link]
-
PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development. (n.d.). PMC. [Link]
-
Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells. (2020). Aging. [Link]
-
Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. (2018). PMC. [Link]
-
Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma. (n.d.). PMC. [Link]
-
Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma. (n.d.). NIH. [Link]
-
Abstract B065: Combining the androgen receptor inhibitor darolutamide with PI3K/AKT/mTOR pathway inhibitors has superior efficacy in preclinical models of prostate cancer. (2023). AACR Journals. [Link]
-
Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model. (n.d.). Anticancer Research. [Link]
-
Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment. (n.d.). PubMed Central. [Link]
-
Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors. (n.d.). NIH. [Link]
-
Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects. (n.d.). PubMed. [Link]
-
PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development. (n.d.). MDPI. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]
-
Orally-Bioavailable Androgen Receptor Degrader, A Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Canc. (n.d.). Hera BioLabs. [Link]
-
Cabazitaxel Shows Improved Efficacy Compared With Androgen Receptor in Metastatic CRPC. (2021). Targeted Oncology. [Link]
-
Prescribing Information - Enzalunix. (n.d.). Enzalunix. [Link]
-
ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. (n.d.). PMC. [Link]
-
New Drug Combination Offers Hope for Men with Advanced Prostate Cancer. (2025). Prostate Cancer Research. [Link]
-
A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. (2019). Life Science Alliance. [Link]
-
Docetaxel.pdf. (n.d.). Sanofi U.S.. [Link]
-
Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. (2020). PMC. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
-
Dr Kyriakopoulos on Adding Cabazitaxel to Abiraterone/Prednisone in Patients With MCRPC. (2024). YouTube. [Link]
-
Current Evidence on Cabazitaxel for Prostate Cancer Therapy: A Narrative Review. (n.d.). NIH. [Link]
Sources
- 1. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of PARP Inhibitors and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical study using androgen receptor (AR) degradation enhancer to increase radiotherapy efficacy via targeting radiation-increased AR to better suppress prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical study using androgen receptor (AR) degradation enhancer to increase radiotherapy efficacy via targeting radiation-increased AR to better suppress prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral Profiling of SARD279 Against Enzalutamide-Resistant AR Mutants
Executive Summary & Scientific Rationale
The development of resistance to second-generation anti-androgens, such as Enzalutamide (MDV3100), is a critical bottleneck in treating Castration-Resistant Prostate Cancer (CRPC). A primary mechanism of this resistance is the emergence of point mutations in the Androgen Receptor (AR) Ligand Binding Domain (LBD), most notably F876L . This specific mutation creates an "agonist switch," converting Enzalutamide from an antagonist into a transcriptional activator.
SARD279 represents a class of Selective Androgen Receptor Degraders (SARDs) designed to overcome this resistance.[1] Unlike PROTACs which recruit E3 ligases, SARD279 utilizes Hydrophobic Tagging (HyT) technology. It conjugates a hydrophobic adamantyl moiety to an AR agonist (RU59063) via an ester linkage.[1] This mimics a partially unfolded protein state, recruiting chaperones (Hsp70/Hsp90) and inducing proteasomal degradation of both Wild Type (WT) and Mutant AR.
This guide details the lentiviral engineering of AR mutants and the subsequent validation of SARD279 efficacy, ensuring robust data for drug discovery pipelines.
Mechanistic Workflow
The following diagram illustrates the comparative mechanism of action between Enzalutamide failure and SARD279 efficacy in the context of the F876L mutation.
Caption: Comparison of Enzalutamide agonist-switch in F876L mutants versus SARD279-mediated hydrophobic tagging and degradation.
Protocol 1: Lentiviral Engineering of AR Mutants
Objective: Generate stable LNCaP (AR-dependent) or PC3 (AR-null) cell lines expressing AR-F876L. Biosafety Level: BSL-2
Materials
-
Lentiviral Backbone: pLenti-PGK-Blast or pLenti-TetOn-Puro (Inducible expression is recommended to avoid constitutive toxicity).
-
Packaging Plasmids: psPAX2 (packaging) and pMD2.G (envelope).
-
Cell Lines: HEK293T (packaging), LNCaP or PC3 (target).
-
Reagents: Polyethylenimine (PEI) or Lipofectamine 3000, Polybrene (Hexadimethrine bromide).
Step-by-Step Methodology
A. Site-Directed Mutagenesis
-
Use a high-fidelity polymerase (e.g., Phusion) to introduce the F876L mutation (TTC
CTC) into the Wild Type AR CDS.-
Primer Hint: Ensure the mutation is centrally located in the primer with 15bp flanking regions.
-
-
Verify the clone via Sanger sequencing.
B. Lentiviral Packaging (HEK293T)
-
Seeding: Plate 4
10^6 HEK293T cells in a 10cm dish 24 hours prior to transfection. -
Transfection Mix:
-
Transfer Vector (AR-F876L): 4
g -
psPAX2: 3
g -
pMD2.G: 1
g -
PEI (1 mg/mL): 24
L (Ratio 3:1 PEI:DNA).
-
-
Incubation: Vortex, incubate for 15 min at RT, and add dropwise to cells.
-
Harvest: Collect supernatant at 48h and 72h post-transfection. Filter through a 0.45
m PVDF filter (do not use nitrocellulose as it binds viral proteins). -
Concentration (Optional): Use PEG-it or ultracentrifugation if high titers are required (typically >10^7 IU/mL).
C. Transduction & Selection[2]
-
Target Cells: Plate LNCaP cells at 50% confluency in 6-well plates.
-
Infection: Add viral supernatant + Polybrene (8
g/mL).-
Critical Control: Include a "Mock" transduction (no virus) to validate antibiotic selection.
-
Spinoculation: Centrifuge plates at 800
g for 60 mins at 32°C to increase transduction efficiency in hard-to-transfect LNCaP cells.
-
-
Selection: 48 hours post-infection, introduce antibiotic (e.g., Blasticidin 10
g/mL or Puromycin 2 g/mL). Maintain selection for 7–10 days until Mock cells are dead.
Protocol 2: SARD279 Degradation Assay
Objective: Quantify the degradation of AR-F876L and inhibition of cell growth.[1] Compound: SARD279 (Adamantyl-ester-RU59063).[1]
Experimental Setup
-
Media: RPMI-1640 + 10% Charcoal-Stripped Fetal Bovine Serum (CSS) .
-
Why CSS? Standard FBS contains endogenous androgens that will compete with SARD279 and confound baseline AR activity.
-
-
Controls:
-
Vehicle (DMSO)
-
Enzalutamide (Negative control for F876L degradation/inhibition)
-
Epoxomicin (Proteasome inhibitor to prove mechanism)[1]
-
Workflow
A. Immunoblotting (Degradation Readout)
-
Seeding: Plate 3
10^5 transduced cells/well in 6-well plates in CSS media. Allow 24h attachment. -
Treatment: Treat cells with SARD279 (Dose range: 0.1
M – 10 M) for 24 hours.-
Mechanism Check: Co-treat one arm with Epoxomicin (100 nM) to block the proteasome. If SARD279 works via HyT, degradation should be rescued.
-
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors.
-
Western Blot: Probe for AR (N-term antibody, e.g., CST #5153) and GAPDH/Actin.
-
Note: SARD279 targets the LBD. Ensure your antibody targets the N-terminus to detect the protein even if the LBD is structurally perturbed.
-
B. Cell Viability Assay (Functional Readout)
-
Seeding: Plate 3,000 cells/well in 96-well plates in CSS media.
-
Stimulation: Add 0.1 nM R1881 (synthetic androgen) to stimulate AR-driven growth.
-
Treatment: Add SARD279 or Enzalutamide (0.01 – 10
M). -
Readout: Measure ATP (CellTiter-Glo) or DNA content (CyQUANT) at Day 7.
Data Analysis & Expected Results
Quantitative Benchmarks
The following table summarizes the expected IC50 and DC50 (Degradation Concentration 50%) values for valid experimental runs.
| Compound | AR Status | Phenotype | DC50 (Degradation) | IC50 (Viability) |
| Enzalutamide | AR-WT | Antagonist | No Degradation | ~0.2 |
| Enzalutamide | AR-F876L | Agonist (Resistant) | No Degradation | >10 |
| SARD279 | AR-WT | Degrader | ~1.0 | ~0.5 |
| SARD279 | AR-F876L | Degrader (Sensitive) | ~1.0 | ~0.8 |
Troubleshooting Guide
-
Issue: No degradation observed.
-
Issue: High toxicity in Mock control.
References
-
Gustafson, J. L., et al. (2015). Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging. Angewandte Chemie International Edition, 54(33), 9659-9662.
- Core Reference: Describes the synthesis of SARD279 and its activity against F876L.
-
Korpal, M., et al. (2013). An F876L Mutation in Androgen Receptor Confers Genetic and Phenotypic Resistance to MDV3100 (Enzalutamide). Cancer Discovery, 3(9), 1030-1043.
- Context: Defines the mechanism of the F876L agonist switch.
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[3] Nature Reviews Drug Discovery, 16(2), 101-114.[3]
- Review: Covers the principles of Hydrophobic Tagging (HyT) vs PROTACs.
-
Moffat, J., et al. (2006). A Lentiviral RNAi Library for Human and Mouse Genes Applied to an Arrayed Viral High-Content Screen. Cell, 124(6), 1283-1298.
- Protocol: Standard reference for lentiviral production and transduction optimiz
Sources
- 1. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor degrader - Wikipedia [en.wikipedia.org]
- 4. Development and exploitation of a novel mutant androgen receptor modelling strategy to identify new targets for advanced prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. mpapi.bjcancer.org [mpapi.bjcancer.org]
SARD279 for investigating non-canonical AR signaling
Application Note: SARD279 for Dissecting Non-Canonical Androgen Receptor Signaling
Abstract & Introduction
The Androgen Receptor (AR) is a master regulator in prostate cancer, functioning primarily as a ligand-dependent transcription factor (canonical signaling).[1] However, resistance to second-generation anti-androgens (e.g., Enzalutamide) often involves non-canonical signaling , where AR functions in the cytoplasm or at the membrane to activate rapid kinase cascades (e.g., Src, MAPK/ERK, PI3K/AKT) independent of DNA binding, or via splice variants (AR-Vs) and mutations.
SARD279 is a specific Selective Androgen Receptor Degrader (SARD) designed using Hydrophobic Tagging (HyT) technology.[1] Unlike Enzalutamide, which stabilizes AR in an inactive conformation, SARD279 induces the rapid proteasomal degradation of the receptor.
This Application Note details the use of SARD279 as a chemical probe to distinguish between AR-mediated genomic events and rapid, non-genomic signal transduction. By physically eliminating the AR protein, researchers can validate whether a specific non-canonical pathway relies on the physical scaffolding of the AR Ligand Binding Domain (LBD).
Mechanism of Action: Hydrophobic Tagging (HyT)[1]
SARD279 is a bifunctional molecule comprising a high-affinity AR ligand (RU59063) linked to a hydrophobic adamantyl group.[1][2]
-
Recognition: The RU59063 moiety binds the AR Ligand Binding Domain (LBD).[1]
-
Mimicry: The hydrophobic adamantyl group is exposed on the protein surface, mimicking a misfolded or unfolded protein state.
-
Recruitment: This "pseudo-unfolded" state recruits the chaperone Hsp70 and the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein).[1]
-
Degradation: The AR is ubiquitinated and degraded by the 26S proteasome.
Key Distinction: While Enzalutamide inhibits AR function (transcription), SARD279 removes the AR protein. This is critical for investigating non-canonical signaling where the AR may act as a scaffold for kinases (e.g., Src) rather than a transcription factor.
Figure 1: SARD279 Mechanism vs. Enzalutamide[1]
Caption: Comparative mechanism. Enzalutamide stabilizes AR, potentially leaving non-canonical scaffolding functions intact. SARD279 induces Hsp70/CHIP-mediated degradation, ablating all AR functions.[1]
Experimental Protocols
Protocol A: Validation of AR Degradation (The "Baseline")
Objective: Determine the DC50 (concentration for 50% degradation) and optimal time point for your specific cell line (e.g., LNCaP, VCaP).
Reagents:
-
SARD279 (Stock: 10 mM in DMSO).[1]
-
Positive Control: Enzalutamide (Stock: 10 mM in DMSO).[1]
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]
Workflow:
-
Seeding: Plate LNCaP cells (2 x 10^5 cells/well) in 6-well plates in RPMI + 10% FBS. Allow adherence for 24h.
-
Treatment:
-
Lysis: Wash with ice-cold PBS.[1] Lyse in 100 μL RIPA buffer. Sonicate briefly.[1]
-
Western Blot:
-
Analysis: Quantify bands. SARD279 should show >50% reduction at ~1 μM (DC50).[1][2] Enzalutamide may show increased AR levels due to protein stabilization.[1]
Protocol B: Investigating Non-Canonical Kinase Signaling
Objective: Assess if rapid kinase activation (e.g., p-ERK, p-Src) is dependent on AR presence using SARD279.[1]
Scientific Rationale: Non-canonical signaling occurs within minutes of androgen stimulation.[1] Transcriptional inhibitors (like Actinomycin D) are too slow.[1] SARD279 allows you to deplete the AR before stimulation, proving the kinase cascade is AR-mediated.
Workflow:
-
Starvation (Critical Step):
-
Pre-treatment (Degradation Phase):
-
Treat cells with SARD279 (5 μM) or Vehicle (DMSO) for 16–24 hours .[1]
-
Note: This duration is required to clear the receptor before the acute stimulation.
-
-
Acute Stimulation (Signaling Phase):
-
Stimulate with DHT (10 nM) or EGF (10 ng/mL) .[1]
-
Harvest time points: 0, 5, 15, 30, 60 minutes .
-
-
Readout:
-
Western Blot for p-ERK1/2 (Thr202/Tyr204) , p-AKT (Ser473) , or p-Src (Tyr416) .[1]
-
Blot for Total AR to confirm degradation was maintained.
-
Interpretation:
Figure 2: Non-Canonical Assay Workflow
Caption: Workflow to isolate non-genomic effects. Pre-treatment with SARD279 removes AR "noise" before rapid stimulation.
Data Summary & Comparison
The following table summarizes the expected profile of SARD279 versus standard anti-androgens in LNCaP cells.
| Feature | Enzalutamide (MDV3100) | SARD279 | Scientific Implication |
| Primary Mechanism | Competitive Antagonism | Hydrophobic Tagging (Degradation) | SARD279 removes the protein scaffold.[1] |
| AR Protein Level | Stabilized / Increased | Decreased (>50% @ 1μM) | Essential for proving "scaffold" dependence.[1] |
| Target Site | Ligand Binding Domain (LBD) | Ligand Binding Domain (LBD) | Neither is effective against AR-V7 (lacks LBD).[1][2][4] |
| Non-Canonical Signaling | May persist (AR at membrane) | Abolished | SARD279 is the superior tool for non-genomic studies.[1] |
| DC50 (Degradation) | N/A | ~1 μM | Validated potency range.[1] |
Troubleshooting & Critical Considerations
-
Serum Factors: Always use Charcoal-Stripped Serum (CSS) for non-canonical assays. Regular FBS contains testosterone which will mask acute stimulation effects.[1]
-
Proteasome Dependence: To validate the mechanism, co-treat with Epoxomicin (100 nM) or MG132 .[1] If degradation is blocked, the HyT mechanism is confirmed.
-
AR-V7 Limitations: SARD279 relies on the RU59063 ligand which binds the LBD.[1] It will NOT degrade AR-V7 (which lacks the LBD).[1][4] For AR-V7 specific degradation, consider SARDs targeting the N-terminal domain (e.g., UT-34 or EPI analogs), though SARD279 remains the gold standard for full-length AR HyT studies.[1]
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[5] Angewandte Chemie International Edition. [1]
- Core citation for the synthesis and characteriz
-
Bradbury, R. H., et al. (2011). "Small-molecule androgen receptor downregulators as an approach to treatment of advanced prostate cancer."[1] Bioorganic & Medicinal Chemistry Letters.
- Context on the therapeutic value of downregul
-
Leung, J. K., et al. (2011). "Non-genomic signaling of the androgen receptor in prostate cancer." Asian Journal of Andrology.
- Review of the non-canonical pathways (Src/MAPK)
Sources
- 1. medkoo.com [medkoo.com]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SARD279 Technical Support Center: Off-Target Effects & Troubleshooting
Welcome to the SARD279 Technical Support Hub. This guide is designed for researchers investigating SARD279, a hydrophobic tagging (HyT) based Selective Androgen Receptor Degrader (SARD). Unlike PROTACs which recruit E3 ligases directly, SARD279 conjugates an AR ligand (RU59063) to a hydrophobic adamantyl moiety to mimic protein misfolding, recruiting Hsp70 and the proteasome.
Because SARD279 relies on a distinct mechanism (Hydrophobic Tagging), "off-target" effects often manifest differently than with competitive antagonists like Enzalutamide.[1] This guide provides self-validating protocols to distinguish between true AR-mediated degradation and non-specific toxicity.[1]
Module 1: Distinguishing On-Target vs. Off-Target Toxicity[1]
The Issue: You observe reduced cell viability in your prostate cancer models. Is this due to AR degradation (desired) or non-specific chemical toxicity (off-target)?
Scientific Rationale: SARD279 is designed to be selective for the Androgen Receptor (AR).[2][3] Therefore, its antiproliferative effects should strictly correlate with AR expression. If SARD279 kills AR-null cells, the effect is off-target (likely membrane disruption or mitochondrial stress due to the hydrophobic adamantyl group).[1]
Validation Protocol: The "Negative Control" System
Do not proceed to in vivo studies without passing this checkpoint.
Step-by-Step Methodology:
-
Select Cell Lines:
-
Seeding:
-
Seed 3,000 cells/well in 96-well plates.
-
Allow attachment for 24 hours in RPMI-1640 + 10% FBS (Charcoal-Stripped FBS is critical to control baseline AR activity).[1]
-
-
Treatment:
-
Readout (72-96 Hours):
-
Perform CellTiter-Glo or Crystal Violet stain.[1] Avoid MTT (see Module 2).
-
Interpretation of Results:
| Observation | Diagnosis | Actionable Step |
| LNCaP Death + PC3 Survival | On-Target (Validated) | Proceed to Western Blot to confirm AR degradation. |
| LNCaP Death + PC3 Death | Off-Target (Toxicity) | The compound is acting as a general cytotoxin.[1] Check solubility (Module 2) or lower dosage < 5 µM. |
| No Effect in LNCaP | Loss of Potency | Check compound storage (hydrolysis of ester linker) or cell line AR status. |
Module 2: Troubleshooting Solubility & Assay Interference
The Issue: Inconsistent IC50 data or "spiky" dose-response curves. Root Cause: SARD279 suffers from "molecular obesity" (high MW and lipophilicity).[1] It precipitates in aqueous media, causing physical cell stress or light scattering in optical assays.
Solubility Optimization Protocol
Standard DMSO direct dilution often fails.[1] Use this "Step-Wise" formulation.
Reagents:
-
Stock: SARD279 (50 mg/mL in 100% DMSO).[1]
-
Vehicle 1: PEG300.
-
Diluent: Sterile Saline (0.9% NaCl).[1]
Mixing Order (Critical):
-
Step 2: Add 40% volume of PEG300 . Vortex immediately for 30 seconds.
-
Step 3: Add 5% volume of Tween-80 . Vortex.
-
Step 4: Slowly add 45% volume of warm (37°C) Saline .
-
Result: A clear micro-emulsion.[1] If cloudy, sonicate at 37°C for 5 mins.
-
Assay Interference Alert
-
MTT Assay Warning: The adamantyl group and potential impurities can reduce MTT tetrazolium non-enzymatically, creating false viability signals.
-
Solution: Always use ATP-based luminescence assays (e.g., CellTiter-Glo) or direct cell counting (Trypan Blue) for SARD279.[1]
Module 3: Validating the Mechanism (Hsp70 Dependence)
The Issue: Is the protein loss actually due to the HyT mechanism (Hsp70 recruitment), or is it transcriptional suppression? Scientific Rationale: SARD279 works by mimicking a misfolded protein surface, recruiting Hsp70/CHIP E3 ligase. If you block the proteasome or Hsp70, SARD279 should lose efficacy.
Mechanism Verification Workflow
Caption: SARD279 Mechanism of Action. Rescue experiments with MG132 or JG-98 confirm the HyT-mediated pathway.[1]
Rescue Experiment Protocol:
-
Pre-treatment: Incubate LNCaP cells with MG132 (10 µM, Proteasome inhibitor) or JG-98 (Hsp70 inhibitor) for 2 hours.[1]
-
SARD Treatment: Add SARD279 (1 µM) and incubate for 6–8 hours (short duration prevents general toxicity from inhibitors).[1]
-
Lysis & Blot: Lyse cells and blot for AR (Full Length).
-
Result:
Frequently Asked Questions (FAQ)
Q1: How does SARD279 compare to Enzalutamide in terms of resistance? A: Enzalutamide is a competitive antagonist. Resistance often emerges via AR mutations (e.g., F876L) that convert the antagonist into an agonist.[4] SARD279, by physically degrading the receptor, overcomes this because it removes the protein entirely, regardless of the mutation (provided the ligand binding pocket is still accessible).
Q2: I see degradation of other nuclear receptors (e.g., GR, PR). Is this expected? A: It is a known risk.[1] The RU59063 ligand moiety has some cross-reactivity with the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR). While the adamantyl tag adds some specificity, you must perform Western blots for GR and PR to quantify off-target degradation, especially in high-dose scenarios (>5 µM).[1]
Q3: Can I use SARD279 for in vivo xenografts? A: Yes, but formulation is difficult. The standard vehicle is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .[1] Intraperitoneal (IP) injection is preferred.[1] Be aware that the ester linkage in SARD279 is susceptible to plasma esterases, potentially reducing half-life compared to ether-linked analogs like SARD033.[1]
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[5] Angewandte Chemie International Edition.
- Core citation for SARD279 synthesis, structure, and LNCaP vs.
-
Salami, J., & Crews, C. M. (2017). "Waste disposal-An attractive strategy for cancer therapy."[1] Science. [1]
- Review of the HyT mechanism and comparison to PROTACs.
-
Tautomycin and Enzalutamide Combination Study. (2022).[1][6] "Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer."[1][6] Cell Death & Disease.[1]
- Context for Enzalutamide resistance mechanisms and combination str
-
MedChemExpress (MCE). "SARD279 Product Information & Solubility Protocol."
- Source for specific solubility/formul
Sources
- 1. medkoo.com [medkoo.com]
- 2. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARD279 Solubility Optimization
Topic: Improving SARD279 solubility for in vitro assays (Androgen Receptor Degradation) Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Introduction: The SARD279 Solubility Challenge
SARD279 is a Selective Androgen Receptor Degrader (SARD) designed by coupling a high-affinity AR ligand (RU59063) to a hydrophobic adamantyl tag via an ester linker. While this hydrophobic tag is the engine of its degradation mechanism (mimicking misfolded protein patches to recruit chaperones), it is also the primary source of its poor aqueous solubility.
The adamantyl moiety renders SARD279 highly lipophilic. In aqueous cell culture media, this often leads to "crash out" (precipitation) upon addition, resulting in inconsistent IC50/DC50 data, false negatives, or high variability between replicates. This guide provides a validated workflow to solubilize SARD279 and maintain its stability during in vitro experiments.
Part 1: Stock Solution Preparation (The Foundation)
Q: What is the optimal solvent for SARD279 stock solutions? A: DMSO (Dimethyl Sulfoxide) is the required solvent. Do not use Ethanol.
-
Why: The adamantyl group and the steroid backbone of the RU59063 moiety require a highly polar aprotic solvent to disrupt crystal lattice energy. Ethanol is insufficient for maintaining high-concentration stocks (>5 mM) of this specific lipophile over time.
Q: My stock solution is cloudy. What went wrong? A: This indicates incomplete solvation or moisture contamination.
-
Hygroscopicity: DMSO is hygroscopic. If your DMSO has absorbed water from the air, SARD279 will precipitate.
-
Temperature: SARD279 stocks stored at -20°C may form micro-crystals.
Protocol: Validated Stock Preparation (10 mM)
-
Weighing: Weigh SARD279 powder into a glass vial (avoid plastic if possible to prevent sticking/leaching).
-
Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.
-
Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / 0.010 M = Volume (L).
-
-
Solubilization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Hold the vial up to a light source. The solution must be completely clear.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Part 2: Aqueous Dilution & Assay Delivery (The Critical Step)
Q: Why does SARD279 precipitate when I add it directly to the cell media? A: This is caused by the "Solvent Shock" effect. When a small volume of high-concentration DMSO stock hits a large volume of aqueous media, the local solvent environment changes too rapidly for the hydrophobic adamantyl tag, causing immediate aggregation.
Q: How can I prevent "Crash Out" in the assay plate? A: Use an Intermediate Dilution Step rather than direct addition.
Protocol: The "Step-Down" Dilution Method
Target Final Assay Concentration: 1 µM Final DMSO Limit: 0.1%[1]
-
Prepare Intermediate Stock (100x):
-
Dilute your 10 mM DMSO stock 1:100 into fresh DMSO (not media) to create a 100 µM working solution.
-
Why: This ensures your pipetting volume is manageable and accurate.
-
-
Pre-warm Media: Ensure cell culture media is at 37°C. Cold media accelerates precipitation.
-
Rapid Dispersion Addition:
-
Pipette the media into the well first.
-
Add the 100x SARD279 solution to the media while swirling or immediately mixing.
-
Do not pipette the drug onto the plastic wall of the well; it will stick.
-
-
Visual Check: Inspect the well under a microscope (10x or 20x). If you see dark granules or "sand," precipitation has occurred.
Part 3: Advanced Formulation (Troubleshooting)
Q: I need higher concentrations (>10 µM) but it keeps precipitating. What now? A: At >10 µM, the intrinsic solubility of SARD279 in aqueous buffer is likely exceeded. You must use a carrier.[1]
Q: Can I use Cyclodextrins? A: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended.
-
Mechanism: The adamantyl group fits snugly into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains soluble.
-
Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this solution to dilute your DMSO stock instead of pure media.
Q: Is the ester linkage stable? A: SARD279 contains an ester linkage between the adamantyl tag and the ligand.
-
Risk: Esters can hydrolyze in plasma or media containing high serum (FBS) levels over prolonged periods (>48h).
-
Mitigation: For assays running >24 hours, refresh the media with fresh compound every 24 hours to ensure the active degrader is present, rather than just the hydrolyzed fragments.
Part 4: Visualization & Logic
Workflow: SARD279 Solubilization Strategy
This diagram outlines the decision process for preparing SARD279, ensuring the hydrophobic adamantyl tag remains solvated.
Caption: Logical workflow for solubilizing SARD279. The "Step-Down" method (Green path) is standard; Cyclodextrin (Right path) is for high concentrations.
Troubleshooting Matrix: Precipitation Diagnostics
| Observation | Probable Cause | Corrective Action |
| Cloudy Stock (Room Temp) | Moisture in DMSO or saturation. | Re-make stock with anhydrous DMSO; Sonicate at 37°C. |
| Crystals in Media (Immediate) | "Solvent Shock" (Rapid polarity shift). | Use the Intermediate Dilution method (see Part 2). |
| Crystals in Media (After 24h) | Supersaturation or Evaporation. | Seal plates to prevent evaporation; Switch to Cyclodextrin carrier. |
| Loss of Activity (No degradation) | Precipitation (drug not available) or Hydrolysis. | Check solubility first. If soluble, refresh media every 24h to prevent ester hydrolysis. |
Part 5: Quality Control (QC) & Validation
Q: How do I verify the actual concentration in the well? A: Do not rely on calculation alone.
-
Centrifugation Test: Prepare a dummy well (media + compound, no cells). Centrifuge at 13,000 x g for 10 mins. Analyze the supernatant via HPLC/UV. If the peak area is <90% of the theoretical input, you lost drug to precipitation.
-
Microscopy: SARD279 crystals are often birefringent. View under polarized light if possible to detect micro-crystals invisible to the naked eye.
References
-
Gustafson, J. L., et al. (2015).[2] "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Angewandte Chemie International Edition, 54(33), 9659–9662.
-
Foundation for SARD279 structure (Adamantyl-linker-RU59063) and degradation mechanism.[2]
-
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Authoritative guide on solubility, DMSO "solvent shock," and formulation str
-
Sigma-Aldrich Technical Support. "DMSO Solvent Compatibility and Handling."
- Standard protocols for DMSO handling and hygroscopicity.
Sources
Technical Support Center: Optimizing SARD279 Degradation Efficiency
Executive Summary & Mechanism of Action
Welcome to the SARD279 Support Center. If you are experiencing poor degradation efficiency with SARD279, it is critical to first distinguish its mechanism from standard PROTACs.
SARD279 is NOT a PROTAC. It does not recruit a specific E3 ligase (like VHL or Cereblon) via a high-affinity ligand. Instead, SARD279 utilizes Hydrophobic Tagging (HyT) technology.
-
The Molecule: SARD279 consists of an AR antagonist (RU59063) linked to a hydrophobic adamantyl group via an ester linkage.[1]
-
The Mechanism: The adamantyl group mimics a misfolded protein surface on the Androgen Receptor (AR). This "pseudo-unfolded" state recruits the cellular chaperone machinery (Hsp70/Hsp90) and the co-chaperone/E3 ligase CHIP (STUB1) , leading to ubiquitination and proteasomal degradation.
Why this matters: Troubleshooting steps for PROTACs (e.g., "check VHL expression") will fail here. You must optimize for chaperone engagement and chemical stability .
Module 1: The Potency & Concentration Window
Issue: "I see no degradation at 10–100 nM concentrations."
Diagnosis: Incorrect Dosing Range. Unlike modern PROTACs (e.g., ARV-110) which often achieve DC50 values in the low nanomolar range, Hydrophobic Tagging agents generally require higher concentrations to induce sufficient thermodynamic instability in the target protein.
Technical Insight: Literature validates the DC50 of SARD279 at approximately 1 µM - 2 µM in LNCaP cells. Dosing below 500 nM will likely yield negligible degradation.
Corrective Protocol:
-
Shift your dose-response curve: Test concentrations ranging from 0.1 µM to 10 µM .
-
Monitor Cell Viability: Because HyT degraders require micromolar dosing, ensure you are not observing non-specific cytotoxicity. Run a parallel CellTiter-Glo® assay.
| Parameter | SARD279 (HyT) | Standard AR PROTAC (e.g., ARV-110) |
| Mechanism | Chaperone Recruitment (Unfolding mimicry) | E3 Ligase Recruitment (Ternary Complex) |
| Typical DC50 | 1.0 – 2.0 µM | < 10 nM |
| Max Degradation (Dmax) | ~50–80% | > 90% |
| Hook Effect | Less pronounced (thermodynamic driven) | Highly pronounced (binary complex formation) |
Module 2: The Chaperone Dependency (Hsp70/Hsp90)
Issue: "Degradation works in LNCaP but fails in my resistant cell line."
Diagnosis: Chaperone/E3 Ligase Insufficiency. SARD279 relies on the Hsp70-CHIP axis.[1] If your cell line has altered chaperone dynamics (common in advanced CRPC) or low CHIP (STUB1) expression, degradation will stall.
The "Geldanamycin Trick" (Validation Experiment): Inhibition of Hsp90 triggers a heat-shock response, upregulating Hsp70.[1][2] In SARD279 studies, this actually enhances degradation efficiency, proving the Hsp70 dependency.
Troubleshooting Workflow:
Caption: Figure 1: Diagnostic workflow to determine if chaperone availability is the rate-limiting step in SARD279 efficacy.
Module 3: Chemical Stability (The Ester Linkage)
Issue: "Activity drops significantly after 24 hours in media."
Diagnosis: Hydrolysis of the Ester Linker. SARD279 connects the adamantyl tag to the ligand via an 8-atom ester linkage . Esters are susceptible to hydrolysis by intracellular and serum esterases, effectively cleaving the "degradation tag" from the ligand. This converts SARD279 back into RU59063 (an antagonist), which binds AR without degrading it.
Corrective Actions:
-
Switch to SARD033 (If available): SARD033 uses an ether linkage.[1] It is chemically more stable and has a similar DC50 (~2 µM), though SARD279 is often slightly more potent initially.
-
Refresh Media: Do not leave SARD279 in culture for >24 hours without replenishment. Perform a media swap with fresh compound every 12–18 hours for long-duration assays.
-
Serum Check: Use heat-inactivated FBS to reduce serum esterase activity, or test in serum-free conditions for short durations (4–6 hours) to validate the stability hypothesis.
Module 4: Mechanism Validation Protocols
To confirm SARD279 is working via the intended HyT mechanism and not just acting as an inhibitor, perform these two essential control experiments.
Protocol A: The Proteasome Rescue
Purpose: Confirm degradation is proteasome-dependent.
-
Seed Cells: LNCaP or VCaP cells at 70% confluency.
-
Pre-treatment: Treat with Epoxomicin (100 nM) or MG132 (10 µM) for 2 hours.
-
Note: Epoxomicin is preferred due to higher specificity than MG132.
-
-
Treatment: Add SARD279 (2 µM) and incubate for 6–8 hours.
-
Readout: Western Blot for AR.
-
Success Criteria: The AR band should be stabilized (rescued) in the Epoxomicin + SARD279 lane compared to SARD279 alone.
Protocol B: The Competition Assay
Purpose: Confirm SARD279 requires AR binding to degrade it.[1]
-
Co-treatment: Treat cells with SARD279 (2 µM) PLUS a 10-fold excess of a competitive binder (e.g., Enzalutamide or RU59063) that lacks the hydrophobic tag.
-
Incubation: 18–24 hours.
-
Readout: Western Blot for AR.
-
Success Criteria: The competitor should block SARD279 from binding AR, preventing degradation. If AR is still degraded, SARD279 might be inducing non-specific toxicity or stress.
Visualizing the SARD279 Mechanism
Understanding the specific "Unfolded Protein Response" mimicry is vital for troubleshooting.
Caption: Figure 2: The Hydrophobic Tagging (HyT) cascade. Note the absence of a specific E3-ligase binding ligand on the SARD molecule itself; it relies on surface mimicry to recruit the machinery.
Frequently Asked Questions (FAQ)
Q: Can I use SARD279 to degrade AR-V7 (Splice Variant)? A: It depends on the binding site. SARD279 is based on RU59063, which binds the Ligand Binding Domain (LBD). AR-V7 lacks the LBD . Therefore, SARD279 will NOT degrade AR-V7. You would need a SARD targeting the N-terminal domain (NTD) for that application.
Q: Why is SARD279 less potent than ARV-110?
A: ARV-110 (a PROTAC) creates a high-affinity ternary complex (
Q: I see a "Hook Effect" with SARD279. Is this normal? A: While PROTACs have a classic Hook Effect (binary complexes outcompeting ternary ones), SARD279 can also show reduced efficacy at very high concentrations (e.g., >20 µM). This is likely due to the saturation of the chaperone machinery or solubility issues with the hydrophobic adamantyl tag, rather than the classic PROTAC Hook Effect.
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[3] Angewandte Chemie International Edition, 54(33), 9659–9662.
-
Neklesa, T. K., & Crews, C. M. (2012). "Greasy tags for protein removal." Nature, 487(7407), 308–309.
-
Toudjarska, I., et al. (2021). "Protein degradation technology: A strategic overview of the current landscape." Drug Discovery Today, 26(5), 1182-1196.
Sources
- 1. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARD279 Experimental Guide
To: Research & Development Team From: Senior Application Scientist, Chemical Biology Division Subject: SARD279 Experimental Controls, Protocols, and Troubleshooting
Executive Summary
SARD279 is a Selective Androgen Receptor Degrader (SARD) that utilizes Hydrophobic Tagging (HyT) technology rather than the E3-ligase recruitment mechanism typical of PROTACs. By appending a hydrophobic adamantyl moiety to an AR agonist (RU59063), SARD279 mimics a partially denatured protein state, triggering the cellular quality control machinery (chaperones and the ubiquitin-proteasome system) to degrade the Androgen Receptor (AR).[1]
This guide addresses the unique experimental challenges of HyT-based degraders, distinguishing them from standard inhibitors (e.g., Enzalutamide) and PROTACs.
Module 1: Experimental Design & Critical Controls
Q: What specific controls are required to validate SARD279-mediated degradation?
A: To prove that the loss of AR signal is due to specific HyT-mediated degradation and not transcriptional downregulation or cytotoxicity, you must employ a "Triangulation of Controls" strategy.
Table 1: Mandatory Control Setup
| Control Type | Reagent/Condition | Purpose | Expected Outcome |
| Negative Control (Linker/Warhead) | RU59063 (Parent Ligand) | Controls for ligand binding effects without the degradation tag. | AR stabilization or no change; No degradation . |
| Mechanism Check | MG132 (10 µM) or Bortezomib | Proteasome inhibitor. | Rescues AR levels (blocks degradation). |
| Competition Control | Excess RU59063 (10-fold molar excess) | Competes for the AR ligand-binding domain (LBD). | Prevents degradation by displacing SARD279. |
| Specificity Control | PC3 or HEK293T Cells | AR-null or AR-independent cell lines.[1] | No effect on cell viability (confirms on-target toxicity). |
| Transcriptional Control | qPCR for AR mRNA | Distinguishes protein degradation from mRNA downregulation. | Unchanged AR mRNA levels; decreased Protein levels. |
Q: How does the SARD279 mechanism differ from PROTACs?
A: Unlike PROTACs, which require the formation of a precise ternary complex (Target-Linker-E3 Ligase), SARD279 relies on surface hydrophobicity . The adamantyl tag destabilizes the protein surface, recruiting chaperones (e.g., Hsp70/Hsp90) and subsequently the proteasome. This means SARD279 does not suffer from the "Hook Effect" (autoinhibition at high concentrations) as severely as PROTACs, but solubility becomes the limiting factor.
Diagram 1: SARD279 Mechanism of Action (Hydrophobic Tagging)
Caption: SARD279 induces degradation by mimicking a misfolded state via a hydrophobic adamantyl tag, triggering UPS clearance.
Module 2: Protocols & Handling
Q: How do I prepare SARD279 to avoid precipitation?
A: SARD279 is highly hydrophobic (LogP > 5). Improper solubilization leads to micro-aggregates that cause false negatives in degradation assays.
Standard Solubilization Protocol:
-
Stock Preparation : Dissolve powder in 100% DMSO to 50 mM . Vortex and warm to 37°C if necessary. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (In Vitro) :
-
Dilute stock into culture media immediately before use .
-
Max DMSO concentration : < 0.1% (v/v).
-
Note: If executing animal studies, use a formulation of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .
-
Q: What is the optimized Western Blot workflow for DC50 determination?
A: The standard degradation concentration 50% (DC50) for SARD279 is approximately 1 µM . However, sensitivity varies by cell line (LNCaP vs. VCaP).
Step-by-Step Assay Protocol:
-
Seeding : Seed LNCaP cells in RPMI-1640 + 10% Charcoal-Stripped FBS (CSS).
-
Why CSS? Endogenous androgens in normal FBS compete with SARD279, shifting the DC50.
-
-
Equilibration : Allow cells to adhere for 24-48 hours.
-
Treatment :
-
Treat with SARD279 dose range: 0, 0.1, 0.3, 1.0, 3.0, 10.0 µM .
-
Duration: 24 hours (Optimal for total protein turnover).
-
-
Lysis : Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.
-
Critical: Do not boil samples excessively; AR aggregates easily. Heat at 70°C for 10 min instead of 95°C.
-
-
Normalization : Load equal protein (20-30 µg). Blot for AR (N-terminal antibody preferred) and Vinculin/GAPDH.
Diagram 2: Experimental Workflow & Troubleshooting Logic
Caption: Decision tree for validating SARD279 activity. CSS = Charcoal-Stripped Serum.
Module 3: Troubleshooting & FAQs
Q: I observe cell death but no AR degradation. Why?
A: This indicates off-target toxicity or compound precipitation .
-
Diagnosis : Check the media under a microscope. If you see crystals/precipitate, the compound has crashed out, causing physical stress to cells.
-
Solution : Lower the starting concentration or improve the solvent carrier (ensure DMSO is <0.1%).
-
Verification : Run the Specificity Control (PC3 cells). If PC3 cells die at the same concentration as LNCaP, the effect is non-specific toxicity, not AR-mediated.
Q: Why is SARD279 less potent than Enzalutamide in short-term assays?
A: SARD279 is a degrader, not just an inhibitor. Degradation kinetics are slower than immediate binding inhibition.
-
Inhibition (Enzalutamide) : Instantaneous blockade of AR signaling.
-
Degradation (SARD279) : Requires binding -> trafficking -> ubiquitination -> proteolysis.
-
Best Practice : Assess efficacy over 24-48 hours for protein levels, and 5-7 days for proliferation assays.
Q: Can SARD279 degrade AR splice variants (e.g., AR-V7)?
A: Generally, no .
-
Reason : SARD279 binds to the Ligand Binding Domain (LBD). AR-V7 lacks the LBD.[2] Therefore, SARD279 cannot bind or tag AR-V7 for degradation.
-
Alternative : For AR-V7 degradation, look for N-terminal domain (NTD) targeting degraders (e.g., specific PROTACs or ankyrin-repeat binders), though these are experimentally distinct from SARD279.
References
-
Gustafson, J. L., et al. (2015).[1] "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[1] Angewandte Chemie International Edition.
-
Source:
-
-
Lai, A. C., & Crews, C. M. (2017).[3] "Induced protein degradation: an emerging drug discovery paradigm."[3] Nature Reviews Drug Discovery.[3]
-
Source:
-
-
MedChemExpress.
-
Source:
-
-
Selleck Chemicals.
-
Source:
-
Sources
Mitigating cytotoxicity of SARD279 in long-term studies
Topic: Mitigating Cytotoxicity in Long-Term Studies
Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the SARD279 Technical Support Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: SARD279 is a Selective Androgen Receptor Degrader (SARD) that utilizes Hydrophobic Tagging (HyT) technology to induce proteasomal degradation of the Androgen Receptor (AR). Unlike PROTACs, which recruit E3 ligases, SARD279 mimics a misfolded protein state via a hydrophobic adamantyl tag, triggering the cell's unfolded protein response (UPR) and proteasomal clearance.
The Problem: Users frequently report "non-specific cytotoxicity" in long-term assays (7–14 days). In 85% of cases, this is not true pharmacological toxicity but rather physical toxicity caused by compound precipitation or off-target membrane disruption due to the hydrophobic moiety.
This guide provides the protocols required to stabilize SARD279 in culture and distinguish between on-target efficacy (AR degradation) and off-target chemical stress.
Module 1: Formulation & Solubility (The "Invisible" Killer)
Diagnosis: If your cells are dying within 24 hours or showing granular precipitate under the microscope, you are likely dealing with solubility failure, not drug potency. SARD279 contains a hydrophobic adamantane tag, making it prone to crashing out of aqueous media.
FAQ: Why is SARD279 precipitating even at "standard" concentrations?
A: The hydrophobic tag (HyT) dramatically lowers aqueous solubility compared to parental ligands (e.g., RU59063). Direct addition of high-concentration DMSO stocks into cold media causes "shock precipitation"—forming micro-crystals that lyse cell membranes.
Protocol: The "Step-Down" Dilution Method
Standard direct spiking is prohibited for long-term SARD279 studies.
| Step | Action | Technical Rationale |
| 1 | Prepare Master Stock | Dissolve SARD279 in 100% anhydrous DMSO to 10 mM . Vortex for 30s. |
| 2 | Intermediate Dilution | Dilute 10 mM stock 1:10 into warm (37°C) culture media (creates 1 mM working solution). Vortex immediately. |
| 3 | Equilibration | Incubate the 1 mM intermediate at 37°C for 10 minutes. |
| 4 | Final Dosing | Spike the equilibrated intermediate into the cell culture wells to achieve final concentration (e.g., 1 µM). |
| 5 | DMSO Check | Ensure final DMSO concentration is ≤ 0.1% . |
Critical Note: If the 1 mM intermediate is cloudy after 10 minutes, the compound has crashed. Do not dose. Sonicate the intermediate or reduce the master stock concentration.
Module 2: Dosing Strategy & The "Hook Effect"
Diagnosis: Users observing less degradation at higher doses or unexpected toxicity curves often misunderstand the HyT mechanism.
FAQ: Does SARD279 exhibit a "Hook Effect"?
A: While SARD279 is not a PROTAC (ternary complex), it exhibits a functional saturation point. Excessive SARD279 can saturate the proteasome or chaperone machinery without successfully processing the AR, leading to accumulation of the drug and subsequent cellular stress (UPR activation).
Visualizing the Mechanism & Toxicity Pathways
The diagram below illustrates the divergence between successful degradation (Efficacy) and Machinery Saturation (Toxicity).
Caption: Figure 1. Mechanism of Action. Optimal dosing recruits chaperones for degradation. Overdosing bypasses this, causing proteasome overload and toxicity.
Protocol: Establishing the Therapeutic Window (DC50 vs. GI50)
To mitigate toxicity, you must separate the degradation concentration (DC50) from the growth inhibition concentration (GI50).
-
Run a 24h Western Blot: Treat LNCaP cells with SARD279 (0.1 nM – 10 µM).
-
Determine DC50: Identify the concentration degrading 50% of AR.[1] (Typical DC50 ≈ 1 µM).[1][2]
-
Run a 7-day Viability Assay: Treat LNCaP cells and PC3 cells (AR-negative control).
-
Calculate Selectivity Index:
-
Goal: You want the drug to kill LNCaP (On-target) but spare PC3 (Off-target). If PC3 cells die at the same concentration as LNCaP, your toxicity is non-specific.
-
Module 3: Experimental Controls & Specificity
Diagnosis: "My cells are dying, but I don't know if it's because of AR loss or chemical toxicity."
FAQ: What is the "Gold Standard" control for SARD279?
A: You must use an AR-null cell line (e.g., PC3 or DU145) alongside your target line. SARD279 should be non-toxic to PC3 cells up to 5–10 µM. If PC3 viability drops significantly below 10 µM, you are observing off-target hydrophobicity toxicity.
Troubleshooting Workflow: The Decision Tree
Follow this logic flow to isolate the source of cytotoxicity.
Caption: Figure 2. Troubleshooting Logic. Systematically rule out precipitation and off-target effects before assuming efficacy.
Summary of Key Specifications
| Parameter | Specification | Notes |
| Target | Androgen Receptor (AR) | Effective against WT and F876L mutant.[3] |
| Mechanism | Hydrophobic Tagging (HyT) | Recruits proteasome via surface hydrophobicity. |
| Solubility Limit | ~10 µM in Media | Highly dependent on serum proteins (use 10% FBS). |
| Typical DC50 | ~1 µM | Concentration to degrade 50% of AR.[1][2] |
| Max Tolerated Dose | 5–10 µM | Above this, non-specific toxicity occurs in PC3. |
| Assay Duration | 7 Days | Required to observe anti-proliferative effects.[1] |
References
-
Gustafson, J. L., et al. (2015). "Small-Molecule-Mediated Degradation of the Androgen Receptor through Hydrophobic Tagging." Angewandte Chemie International Edition, 54(33), 9659-9662.
-
Tae, H. S., et al. (2012). "Small-Molecule Hydrophobic Tagging-Induced Degradation of HaloTag Fusion Proteins." ChemBioChem, 13(4), 538-541.
-
Neklesa, T. K., et al. (2011). "Small-molecule hydrophobic tagging–induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 7, 538–543.
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16, 101–114.
Sources
- 1. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: SARD279 vs. Enzalutamide in Androgen Receptor Degradation Efficacy
Executive Summary
This guide provides a technical comparison between SARD279 , a hydrophobic tagging (HyT)-based Selective Androgen Receptor Degrader (SARD), and Enzalutamide (MDV3100), the current standard-of-care AR antagonist. While Enzalutamide operates via an "occupancy-driven" model (competitive inhibition), SARD279 utilizes an "event-driven" mechanism to induce proteasomal degradation of the Androgen Receptor (AR).
This distinction is critical for researchers targeting castration-resistant prostate cancer (CRPC), particularly in models harboring AR mutations (e.g., F876L) where Enzalutamide acts as an agonist.
Mechanistic Divergence: Inhibition vs. Degradation[1]
To understand efficacy differences, one must first distinguish the molecular pharmacology.
Enzalutamide (Antagonist)
Enzalutamide binds to the AR Ligand Binding Domain (LBD) with high affinity. Its primary mechanism is competitive antagonism :
-
Inhibits androgen binding.
-
Prevents AR nuclear translocation.
-
Impairs DNA binding to Androgen Response Elements (AREs). Limitation: It stabilizes the AR protein. Under selective pressure, tumor cells may overexpress AR or develop LBD mutations (e.g., F876L), converting the antagonist into an agonist.
SARD279 (Hydrophobic Tagging Degrader)
SARD279 is a bifunctional small molecule consisting of the AR agonist RU59063 linked to a hydrophobic adamantyl group .[1]
-
Binding: The RU59063 moiety binds the AR LBD.
-
Mimicry: The adamantyl group mimics a misfolded protein surface (hydrophobic patch).
-
Recruitment: This "pseudounfolded" state recruits the chaperone machinery (HSP70/HSP90) and quality control E3 ligases (e.g., CHIP).
-
Clearance: The AR is poly-ubiquitinated and degraded by the 26S proteasome.
Visualization: Mechanism of Action Comparison
Caption: Comparative signaling pathways. Enzalutamide stabilizes AR, risking agonist switching via F876L mutation. SARD279 induces physical clearance of the protein via the UPS.
Chemical Biology Profile & Efficacy Data
The following data aggregates key findings from preclinical evaluations, specifically focusing on LNCaP (androgen-sensitive) and engineered resistance models.
Head-to-Head Performance Metrics
| Feature | Enzalutamide (MDV3100) | SARD279 | Causality / Note |
| Primary Modality | Antagonist | Degrader (SARD) | SARD279 uses hydrophobic tagging (HyT).[1] |
| AR Protein Levels | Stable or Increased | Decreased (>50%) | Enzalutamide induces feedback upregulation of AR; SARD279 physically removes it. |
| DC50 (Degradation) | N/A (No degradation) | ~1 µM | Concentration required to degrade 50% of AR.[1][2] |
| IC50 (Reporter Assay) | ~20-50 nM | 156 nM | SARD279 IC50 is lower than its DC50, suggesting a dual mechanism (antagonism + degradation). |
| Efficacy in F876L | Resistant (Acts as Agonist) | Effective (Antiproliferative) | SARD279 degrades the mutant receptor, preventing aberrant signaling. |
| Low Androgen Efficacy | Moderate | High | SARD279 shows superior antiproliferative activity in low androgen environments.[1] |
Key Experimental Findings
-
Degradation Potency: In LNCaP cells, SARD279 achieves maximal degradation (Dmax) of ~50-60% at 1 µM. This requires a higher concentration than modern PROTACs (often nM range) but validates the HyT mechanism.
-
Resistance Overcoming: In LNCaP/AR-F876L cells, Enzalutamide treatment increases PSA mRNA expression (agonist activity). SARD279 treatment reduces PSA levels and inhibits proliferation, proving that degradation circumvents the point mutation's conformational change.
-
Proliferation: In standard LNCaP cells, SARD279 matches Enzalutamide's antiproliferative efficacy over a 7-day course but outperforms it when androgen levels are sub-physiological (mimicking castration).
Experimental Protocols for Validation
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: Assessing AR Degradation (Western Blot)
Objective: Determine DC50 and Dmax of SARD279 compared to Enzalutamide control.
-
Cell Seeding: Seed LNCaP or VCaP cells at
cells/well in 6-well plates using RPMI-1640 + 10% Charcoal-Stripped Serum (CSS). Allow 24h attachment.-
Why CSS? Removes endogenous androgens to establish a baseline.
-
-
Treatment:
-
Vehicle (DMSO < 0.1%)
-
Enzalutamide (10 µM) - Negative control for degradation.
-
SARD279 (Dose response: 0.1, 0.5, 1.0, 5.0, 10.0 µM)
-
Duration: Incubate for 24 hours.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Critical Step: Sonicate samples briefly to shear DNA and ensure nuclear fraction solubilization (AR is nuclear).
-
-
Immunoblotting:
-
Load 20 µg protein/lane.
-
Primary Ab: Anti-AR (e.g., CST #5153 or sc-7305).
-
Loading Control: GAPDH or Vinculin.
-
-
Quantification: Normalize AR band intensity to Loading Control. Plot % AR remaining vs. Log[Concentration].
Protocol B: Proliferation Assay in Resistant Lines (F876L)
Objective: Distinguish antagonist failure from degrader efficacy.
-
Cell Lines: LNCaP-F876L (engineered) vs. Parental LNCaP.
-
Seeding: 3,000 cells/well in 96-well plates (RPMI + 5% CSS).
-
Stimulation: Add 1 nM R1881 (synthetic androgen) to all wells to simulate physiological baseline.
-
Treatment: Add Enzalutamide or SARD279 (10-point dose response, 1 nM to 10 µM).
-
Readout: Measure viability at Day 0 and Day 7 using CellTiter-Glo (ATP luminescence).
-
Analysis:
-
Enzalutamide in F876L: Expect maintained or increased luminescence (resistance).
-
SARD279 in F876L: Expect dose-dependent decrease in luminescence (efficacy).
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating AR degradation efficacy.
References
-
Gustafson, J. L., et al. (2015).[1] "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging." Angewandte Chemie International Edition.
- Core reference for SARD279 structure, synthesis, and primary biological d
-
Salami, J., et al. (2018). "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance."[3] Communications Biology.
- Provides comparative context for degraders vs. Enzalutamide in resistant lines.
-
Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design." eLife.[4]
- Establishes the F876L mutation mechanism conferring resistance to Enzalutamide.
Sources
- 1. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
Technical Guide: Downstream Signaling Analysis & Comparative Profiling of SARD279
Executive Summary
SARD279 represents a distinct class of Selective Androgen Receptor Degraders (SARDs) utilizing hydrophobic tagging technology .[1][2] Unlike traditional PROTACs that recruit specific E3 ligases (e.g., VHL, CRBN), SARD279 employs a lipophilic adamantyl moiety linked to an androgen receptor (AR) agonist (RU59063). This "hydrophobic tag" mimics a misfolded protein state on the AR surface, triggering the cell's intrinsic quality control machinery (proteasome) to degrade the receptor directly.
This guide analyzes the downstream signaling consequences of SARD279 treatment, specifically focusing on its ability to overcome resistance mechanisms associated with second-generation antiandrogens like Enzalutamide (e.g., the AR-F876L mutation).
Mechanism of Action: Hydrophobic Tagging vs. Antagonism
To understand the downstream effects, one must first distinguish the upstream trigger.
-
Enzalutamide (Standard of Care): Functions as a competitive antagonist.[3] It binds the AR Ligand Binding Domain (LBD), preventing androgen binding and nuclear translocation. However, the receptor protein remains stable, allowing for potential reactivation via mutations (e.g., F876L) that convert the antagonist into an agonist.
-
SARD279 (The Degrader): Binds the AR LBD with high affinity. The attached adamantyl group disrupts the protein's surface folding properties. This recruits chaperones and the proteasome, leading to the physical destruction of the AR protein. This "event-driven" pharmacology removes the signaling node entirely, rather than just inhibiting it.
Comparative Efficacy Profile
The following table synthesizes experimental data comparing SARD279 with Enzalutamide and early-generation PROTACs.
| Feature | SARD279 | Enzalutamide (MDV3100) | ARV-110 (Bavdegalutamide) |
| Modality | Hydrophobic Tagging SARD | Small Molecule Antagonist | PROTAC (CRBN-recruiting) |
| Primary Mechanism | Proteasomal Degradation (Chaperone-mediated) | Competitive Inhibition / Nuclear Exclusion | Ubiquitin-Proteasome System (E3-mediated) |
| DC50 (Degradation) | ~1.0 µM (LNCaP cells) | N/A (Does not degrade) | ~1–10 nM |
| IC50 (Transcription) | 156 nM (Reporter Assay) | ~20–40 nM | < 10 nM |
| Resistance Profile | Active against AR-F876L | Agonist activity in AR-F876L (Resistance) | Active against some mutants, resistant to others |
| Signaling Output | Complete pathway ablation | Pathway suppression (reversible) | Pathway ablation |
Analyst Note: While SARD279 has a higher DC50 (lower degradation potency) compared to modern PROTACs like ARV-110, its IC50 for transcriptional inhibition is significantly lower than its degradation constant (156 nM vs 1 µM). This suggests a multimodal mechanism : at lower concentrations, SARD279 acts as a potent antagonist; at higher concentrations, it drives degradation.
Downstream Signaling Pathway Analysis
The administration of SARD279 results in a specific "proteomic footprint" distinct from simple inhibition.
A. Androgen Receptor Nuclear Translocation[4]
-
Pathway: Androgen binding
AR Dimerization Nuclear Translocation.[4] -
SARD279 Effect: Unlike Enzalutamide, which competitively blocks translocation, SARD279 physically depletes the cytosolic pool of AR. Immunofluorescence assays confirm a reduction in total AR fluorescence rather than just a shift in localization.
B. Transcriptional Output (PSA/KLK3 & TMPRSS2)
-
Pathway: Nuclear AR binds Androgen Response Elements (AREs)
Recruitment of co-activators Transcription of KLK3 (PSA) and TMPRSS2. -
SARD279 Effect: Treatment leads to a dose-dependent reduction in PSA mRNA and protein levels. Crucially, in Enzalutamide-resistant cells (LNCaP/AR-F876L) , Enzalutamide treatment paradoxically increases PSA expression (agonist switch), whereas SARD279 maintains suppression.
C. Proliferation & Cell Cycle[5]
-
Pathway: AR signaling drives G1/S transition via Cyclin D1 and c-Myc regulation.
-
SARD279 Effect: Induces cell cycle arrest and apoptosis in androgen-dependent lines. It retains anti-proliferative efficacy in low-androgen environments where Enzalutamide efficacy wanes.
Visualization: Signaling Cascade & Modulation
The following diagram illustrates the differential impact of SARD279 versus Enzalutamide on the AR signaling axis.
Caption: Differential MOA of SARD279 (Degradation) vs. Enzalutamide (Inhibition) and impact on resistance.
Experimental Protocols for Validation
To objectively verify SARD279 activity in your own lab, use the following self-validating protocols.
Protocol A: Assessing AR Degradation (Western Blot)
Objective: Determine the DC50 (concentration for 50% degradation) of SARD279.[2]
-
Cell Culture: Seed LNCaP cells (androgen-sensitive) at
cells/well in 6-well plates. Culture in RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS) for 48 hours to deplete endogenous androgens. -
Treatment:
-
Treat cells with SARD279 (Dose range: 10 nM – 10 µM).
-
Control: DMSO (Vehicle).
-
Stimulation: Co-treat with 1 nM R1881 (synthetic androgen) to stabilize AR and mimic physiological conditions.
-
Duration: Incubate for 24 hours.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors (PMSF, Aprotinin).
-
Analysis:
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
Primary Ab: Anti-Androgen Receptor (N-20 or similar).
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Validation Criteria: A successful degrader must show a dose-dependent disappearance of the 110 kDa AR band, not just a shift in phosphorylation status.
Protocol B: Functional Transcriptional Reporter Assay
Objective: Differentiate between simple antagonism and degradation-mediated silencing.
-
Transfection: Cotransfect HEK293 or PC3 cells with:
-
pMMTV-Luc: Androgen-responsive firefly luciferase reporter.
-
pSV-AR: Full-length Androgen Receptor expression vector.
-
pRL-TK: Renilla luciferase (internal control).
-
-
Incubation: Allow 24h for expression.
-
Treatment:
-
Add 0.1 nM R1881 (Agonist).
-
Add SARD279 titration (1 nM – 10 µM).
-
Comparator: Add Enzalutamide (10 µM) as a positive control for inhibition.
-
-
Readout: Measure Dual-Luciferase activity after 24h.
-
Data Interpretation:
-
Calculate % Inhibition relative to R1881 alone.
-
The "SARD Gap": Compare the IC50 from this assay to the DC50 from Western Blot. If IC50 < DC50 (as seen with SARD279: 156 nM vs 1 µM), the compound exhibits dual pharmacology (antagonism + degradation).
-
Visualization: Experimental Workflow
Caption: Parallel workflows for validating protein degradation (DC50) and functional silencing (IC50).
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[2] Angewandte Chemie International Edition. [Link]
-
Salami, J., et al. (2018). "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance."[5] Communications Biology. [Link]
-
Lai, A. C., & Crews, C. M. (2017).[6] "Induced protein degradation: an emerging drug discovery paradigm."[6][7][8] Nature Reviews Drug Discovery. [Link][6]
-
Omlin, A., et al. (2015).[2][9] "New therapeutic constructs for the treatment of castration-resistant prostate cancer."[10][6] Therapeutic Advances in Urology. [Link]
Sources
- 1. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor degrader - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Technical Guide: Selective Androgen Receptor Degraders (SARDs)
This guide provides a technical, head-to-head comparison of Selective Androgen Receptor Degraders (SARDs), designed for researchers in drug discovery and oncology.
Executive Summary: The SARD Landscape
Selective Androgen Receptor Degraders (SARDs) represent a distinct therapeutic modality from AR antagonists (e.g., Enzalutamide) and PROTACs. While antagonists competitively inhibit ligand binding and PROTACs utilize distinct linkers to recruit E3 ligases, SARDs generally induce degradation through hydrophobic tagging or conformational destabilization (often targeting Helix 12) that mimics a misfolded state, triggering the proteasome without requiring a specific E3 ligase ligand.
This guide compares three pivotal compounds representing different generations and mechanisms:
-
AZD-3514: First-generation oral SARD (LBD-dependent).
-
ASC-J9: AR degradation enhancer (Coregulator-disrupting).
-
UT-34 (ONCT-534): Next-generation dual-targeting SARD (AF-1/LBD binder).
Mechanistic Architecture & Signaling
Understanding the binding topology is critical for experimental design, particularly when addressing splice variants (AR-V7) that lack the Ligand Binding Domain (LBD).
Diagram 1: Comparative Mechanisms of Action
This diagram illustrates how each compound induces degradation and their specific binding domains.
Caption: Differential binding sites dictate efficacy against AR-V7. AZD-3514 requires LBD; UT-34 targets AF-1, bypassing LBD deletion.
Head-to-Head Performance Matrix
The following data aggregates results from preclinical studies using LNCaP (androgen-sensitive) and CWR22Rv1/LNCaP-95 (Enzalutamide-resistant, AR-V7 positive) models.
| Feature | AZD-3514 | ASC-J9 | UT-34 (ONCT-534) |
| Primary Target | AR-LBD (Ligand Binding Domain) | AR-Coregulator Interface | AR-NTD (AF-1) & LBD |
| Mechanism Class | Conformational Destabilizer | Degradation Enhancer | Dual-Domain Binder / SARD |
| AR-V7 Degradation | No (Lacks target site) | Yes | Yes (Via AF-1 binding) |
| Potency (DC50) | ~1–5 µM (LNCaP) | ~5 µM (Effective dose) | 100–1000 nM (High potency) |
| Proliferation IC50 | ~2–5 µM (LNCaP) | ~5 µM (CWR22Rv1) | < 500 nM (LNCaP-EnzR) |
| Clinical Status | Phase I (Discontinued/Stalled) | Preclinical / Early Phase | Phase I/II (Active) |
| Key Limitation | Poor efficacy in AR-V7+ tumors; GI toxicity. | Bioavailability challenges (Curcumin analog). | Complex synthesis; verification of AF-1 specificity. |
Expert Insight: The "Hook Effect" & Specificity
-
AZD-3514 demonstrated that SARDs could reduce AR levels clinically (PSA declines in 13% of patients) but failed due to toxicity and lack of AR-V7 potency.
-
UT-34 overcomes the "LBD-truncation" resistance mechanism. Unlike PROTACs (e.g., ARV-110) which often rely on LBD binding, UT-34's interaction with the N-terminal domain (AF-1) allows it to degrade constitutively active splice variants.
-
Scientific Controversy: While UT-34 is reported to degrade AR-V7, some independent studies (e.g., SARD Z15 comparison studies) have reported variable reproducibility in AR-V7 degradation efficiency, emphasizing the need for robust controls (see Protocol section).
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, researchers must utilize assays that distinguish transcriptional inhibition (antagonist effect) from bona fide degradation .
Protocol A: Cycloheximide (CHX) Chase Degradation Assay
Purpose: To determine if the compound actively shortens the half-life of the AR protein, confirming a degradation mechanism rather than just transcriptional repression.
Reagents:
-
Cell Lines: LNCaP (Wild Type AR), CWR22Rv1 (AR-V7+).
-
Cycloheximide (Protein synthesis inhibitor): 100 mg/mL stock in DMSO.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate 24h in CSS (Charcoal-Stripped Serum) media to remove endogenous androgens. -
Pre-treatment: Treat cells with Vehicle (DMSO) or SARD (e.g., 1 µM UT-34) for 2 hours.
-
Synthesis Block: Add Cycloheximide (50 µg/mL final) to all wells (Time 0).
-
Time Course: Harvest lysates at T=0, 2, 4, 8, and 16 hours.
-
Western Blot: Probe for AR (N-terminal antibody, e.g., N-20, to detect both Full Length and V7) and GAPDH (loading control).
-
Validation Logic:
-
If SARD + CHX degrades faster than Vehicle + CHX:True Degrader.
-
If SARD + CHX = Vehicle + CHX:Antagonist only.
-
Protocol B: Transcriptional Reporter Screening (Luciferase)
Purpose: High-throughput quantification of functional AR silencing.
Diagram 2: Screening Workflow
Caption: Dual-luciferase normalization (Renilla) is mandatory to rule out non-specific cytotoxicity.
Critical Control: Always run a parallel Cell Viability Assay (e.g., CellTiter-Glo) . A drop in luciferase signal is only valid if cell viability remains >80%. SARDs like ASC-J9 can be cytotoxic at high doses (>10 µM), confounding degradation data.
References
-
AZD-3514 Phase I/Mechanism
- Title: AZD3514, an oral selective androgen receptor down-regulator in patients with castration-resistant prost
- Source: European Urology / PubMed.
-
URL:[Link]
-
ASC-J9 Mechanism & AR-V7
-
UT-34 / UT-155 Discovery
-
Comparative SARD Review
- Title: Selective androgen receptor degrader (SARD)
- Source: eLife.
-
URL:[Link]
Sources
- 1. ASC-J9 Suppresses Castration-Resistant Prostate Cancer Growth through Degradation of Full-length and Splice Variant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming SARD279 selectivity for AR over other receptors
Technical Comparison Guide: Validating SARD279 Selectivity & Mechanism
Executive Summary: The SARD279 Advantage
SARD279 represents a distinct class of chemical probes known as Hydrophobic Tagging (HyT) degraders . Unlike traditional PROTACs that recruit specific E3 ligases (like VHL or cereblon), SARD279 utilizes a lipophilic adamantyl moiety to mimic a misfolded protein state on the Androgen Receptor (AR). This recruits the cellular chaperone machinery (Hsp70/Hsp90) and the associated quality-control E3 ligases (e.g., CHIP), driving the receptor toward proteasomal degradation.
This guide provides the experimental framework to confirm SARD279’s selectivity for AR over homologous nuclear receptors (GR, PR, ER) and validates its utility in overcoming resistance mechanisms common to second-generation antagonists like Enzalutamide.
Mechanism of Action: Hydrophobic Tagging (HyT)
Understanding the mechanism is prerequisite to designing the correct validation experiments. SARD279 does not require a specific E3 ligase binder; it relies on the cell's unfolded protein response (UPR).
Figure 1: SARD279 Hydrophobic Tagging Cascade
Caption: SARD279 induces degradation by mimicking a misfolded protein state via its adamantyl tag, recruiting chaperones rather than binding E3 ligases directly.
Comparative Profiling: SARD279 vs. Alternatives
To validate SARD279 in your workflow, it must be benchmarked against the standard of care (Enzalutamide) and first-generation PROTACs.
Table 1: Physicochemical and Functional Comparison
| Feature | SARD279 | Enzalutamide (MDV3100) | ARCC-4 (PROTAC) |
| Modality | Hydrophobic Tag (HyT) Degrader | Antagonist (Non-degrader) | Heterobifunctional PROTAC |
| Mechanism | Chaperone-mediated proteolysis | Competitive inhibition of LBD | VHL E3 ligase recruitment |
| Potency (DC50) | ~1.0 µM | N/A (IC50 ~20-40 nM) | ~5 nM |
| Max Degradation (Dmax) | ~50-90% (Cell line dependent) | 0% (Stabilizes AR) | >95% |
| Resistance Profile | Active against F876L mutation | Inactive (Agonist switch in F876L) | Active |
| Selectivity | High (AR > GR/PR) | High (AR specific) | High (AR specific) |
Key Insight: While SARD279 has a higher DC50 (lower potency) than modern PROTACs like ARCC-4, its unique chaperone-dependent mechanism makes it an essential tool for studying degradation pathways independent of VHL/CRBN expression levels.
Selectivity Validation Protocol
The following protocol is designed to rigorously confirm that SARD279 degrades AR without affecting structurally similar nuclear receptors such as the Glucocorticoid Receptor (GR), which shares high homology in the Ligand Binding Domain (LBD).
Experimental Design
-
Objective: Quantify degradation specificity.
-
Cell Model: LNCaP (Endogenous AR+/GR low) and T47D (Endogenous PR+/ER+).
-
Controls: DMSO (Vehicle), Enzalutamide (Negative control for degradation).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed LNCaP cells at
cells/well in 6-well plates in RPMI-1640 + 10% FBS. -
Crucial Step: Allow 24h adhesion. Switch to charcoal-stripped serum (CSS) media 24h prior to treatment to remove endogenous androgens.
-
-
Compound Treatment:
-
Treat cells with SARD279 at 1 µM and 10 µM (due to micromolar potency).
-
Include Enzalutamide (10 µM) as a non-degrading binding control.
-
Duration: Incubate for 24 hours .
-
-
Lysis & Normalization:
-
Lyse in RIPA buffer supplemented with protease inhibitors.
-
Validation Check: Perform BCA assay to normalize total protein loading (20 µ g/lane ).
-
-
Immunoblotting (Western Blot):
-
Primary Antibodies:
-
Anti-AR (N-terminal epitope, e.g., CST #5153).
-
Anti-GR (D6H2L).
-
Anti-Actin/GAPDH (Loading Control).
-
-
Analysis: Densitometry must show reduction in AR bands but stable GR bands.
-
Figure 2: Selectivity Logic Flow
Caption: Logic gate for confirming selectivity. Success requires AR degradation with simultaneous stability of GR/PR/ER.
Functional Validation: Overcoming Resistance
SARD279 excels in models where Enzalutamide fails, specifically the AR-F876L mutation (which converts Enzalutamide from an antagonist to an agonist).
Protocol for Resistant Lines (LNCaP-F876L):
-
Proliferation Assay: Use CellTiter-Glo or Crystal Violet.
-
Conditions:
-
Vehicle[1]
-
Enzalutamide (10 µM) -> Expect continued growth (Agonism).
-
SARD279 (10 µM) -> Expect growth inhibition (Degradation).
-
-
Data Interpretation: If SARD279 inhibits growth where Enzalutamide fails, you have validated the functional advantage of the HyT mechanism.
Troubleshooting & Optimization
-
Issue: Low Degradation Efficiency.
-
Cause: SARD279 has a DC50 of ~1 µM.[2] Using nanomolar concentrations (typical for PROTACs) will yield false negatives.
-
Solution: Titrate up to 10 µM. Ensure serum is charcoal-stripped to prevent endogenous DHT from outcompeting SARD279 for the AR ligand-binding pocket.
-
-
Issue: Cytotoxicity.
-
Cause: The adamantyl tag can be lipophilic and cause non-specific membrane stress at high concentrations (>50 µM).
-
Solution: Maintain concentrations below 20 µM and use a short exposure time (18-24h) for degradation assays.
-
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[3] Angewandte Chemie International Edition.
-
Salami, J., et al. (2018).[1] "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance." Communications Biology.
-
Bradbury, R. H., et al. (2011).[4] "Small-molecule androgen receptor downregulators as an emerging therapy for the treatment of advanced prostate cancer." Current Opinion in Pharmacology.
Sources
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
Technical Comparison Guide: Mass Spectrometry Profiling of SARD279 vs. PROTAC-Mediated Ubiquitination
Topic: Mass Spectrometry Analysis of SARD279-Induced Ubiquitination Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the performance of SARD279 , a hydrophobic tagging (HyT)-based Selective Androgen Receptor Degrader (SARD), against leading alternatives such as the PROTAC ARV-110 (Bavdegalutamide) and the antagonist Enzalutamide . While traditional assays (Western blot) measure gross protein loss, they fail to capture the mechanistic nuances of ubiquitin chain topology and proteome-wide selectivity.[1] This guide details a high-resolution Mass Spectrometry (MS) workflow to quantify SARD279-induced ubiquitination, offering a rigorous protocol for validating its Hsp70/CHIP-mediated mechanism of action.
Mechanistic Grounding: HyT vs. PROTAC
To interpret MS data accurately, researchers must distinguish between the degradation mechanisms of SARD279 and standard PROTACs.
-
SARD279 (Hydrophobic Tagging): A bifunctional molecule linking the AR agonist RU59063 to a hydrophobic adamantyl group. This "greasy" tag mimics a misfolded protein state on the Androgen Receptor (AR) surface, recruiting the Hsp70/CHIP chaperone-ligase complex. CHIP (C-terminus of Hsp70-interacting protein) acts as an E3 ligase, catalyzing ubiquitination (often K48/K63-linked) and enforcing proteasomal degradation.
-
ARV-110 (PROTAC): Recruits a specific E3 ligase (typically Cullin-RING ligases like CRBN or VHL) to the target.[2]
-
Enzalutamide: Competitive antagonist; does not actively recruit degradation machinery, serving as a negative control for ubiquitination assays.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent ubiquitination pathways triggered by SARD279 versus ARV-110.
Caption: Comparative mechanism of SARD279 (Hsp70/CHIP recruitment) vs. ARV-110 (CRBN recruitment) leading to proteasomal degradation.
Comparative Performance Analysis
The following data summarizes the performance of SARD279 in LNCaP cells, derived from comparative MS and biochemical assays.
Table 1: Efficacy and Selectivity Profile
| Feature | SARD279 (HyT) | ARV-110 (PROTAC) | Enzalutamide (Antagonist) |
| Primary Mechanism | Unfolding mimicry (Hsp70 recruitment) | E3 Ligase recruitment (CRBN) | Androgen Receptor blockade |
| Degradation Potency (DC50) | ~1.0 µM | < 10 nM | N/A (No degradation) |
| Maximal Degradation (Dmax) | ~50–80% | >90% | <10% |
| Ubiquitination Signature | Broad Lysine coverage (CHIP-mediated) | Specific Lysines (CRBN-mediated) | Background levels |
| Resistance Profile | Active against AR-F876L mutation | Active against WT; susceptible to AR-L702H | Resistant to AR-F876L |
| Off-Target Liability | Hsp70 clients (potential stress response) | CRBN neo-substrates (e.g., GSPT1) | Low (highly specific) |
Key Insight: While ARV-110 is more potent (nanomolar range), SARD279 offers a critical alternative for Enzalutamide-resistant mutants (e.g., F876L) where traditional antagonists fail. The MS analysis below is essential to confirm that SARD279's lower potency is due to kinetic limitations of the HyT mechanism rather than lack of target engagement.
Experimental Protocol: MS-Based Ubiquitinome Profiling
This protocol utilizes diGly-remnant enrichment to map specific ubiquitination sites induced by SARD279. This is the "gold standard" for validating degrader activity.
Phase 1: Sample Preparation & Treatment
-
Cell Culture: Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
Treatment Groups:
-
Group A: DMSO (Vehicle Control).
-
Group B: SARD279 (1 µM, 4h). Note: 4h is optimal for capturing peak ubiquitination before total protein clearance.
-
Group C: ARV-110 (10 nM, 4h) as a positive control.
-
Group D: SARD279 + MG132 (10 µM). Essential to accumulate ubiquitinated species.
-
-
Lysis: Lyse cells in 8M Urea buffer containing PR-619 (Deubiquitinase inhibitor) to preserve ubiquitin chains.
Phase 2: Digestion & Enrichment
-
Reduction/Alkylation: Reduce with 5mM DTT (30 min, 56°C) and alkylate with 10mM IAA (30 min, dark).
-
Trypsin Digestion: Dilute Urea to <2M. Digest with Trypsin (1:50 ratio) overnight at 37°C.
-
Desalting: Clean peptides using C18 Sep-Pak cartridges.
-
Enrichment: Incubate peptides with anti-K-ε-GG antibody beads (e.g., PTMScan®) for 2 hours at 4°C. This antibody specifically binds the di-glycine remnant left on lysines after trypsin digestion of ubiquitinated proteins.
Phase 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap Exploris 480 or Eclipse.
-
Method: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for higher coverage.
-
Gradient: 90-minute linear gradient (5-35% Acetonitrile).
Analytical Workflow Diagram
Caption: Step-by-step diGly enrichment workflow for identifying SARD279-induced ubiquitination sites.
Data Interpretation & Validation
To validate SARD279 performance, look for these specific MS signatures:
-
Target Specificity:
-
Success: Significant enrichment (>2-fold) of AR peptides containing K-ε-GG modifications in SARD279 samples vs. DMSO.
-
Differentiation: SARD279 (via CHIP) may ubiquitinate different surface lysines compared to ARV-110 (via CRBN).
-
-
Global Selectivity (Volcano Plot):
-
Plot log2(Fold Change) vs. -log10(p-value).
-
SARD279 should show distinct upregulation of AR ubiquitination with minimal changes to the global ubiquitinome.
-
Warning Sign: Extensive ubiquitination of Hsp70/Hsp90 co-chaperones indicates off-target stress responses.
-
-
Pathway Confirmation:
-
Co-immunoprecipitation (Co-IP) MS of the AR complex should reveal increased association with Hsp70 (HSPA1A) and CHIP (STUB1) in SARD279-treated samples, but not in ARV-110 samples.
-
References
-
Gustafson, J. L., et al. (2015). "Small molecule mediated degradation of the androgen receptor through hydrophobic tagging."[3] Angewandte Chemie International Edition. [Link]
-
Snekvik, K. R., et al. (2020). "Analysis of PROTAC-induced Proteome Degradation by Mass Spectrometry." Journal of Proteome Research. [Link]
-
Udeshi, N. D., et al. (2013). "Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition." Molecular & Cellular Proteomics. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. Native Mass Spectrometry Analysis of a Cullin RING Ubiquitin E3 Ligase Complex in the Context of Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 3. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
SARD279 vs. Enzalutamide: A Comparative Guide on PSA Modulation and AR Degradation
Topic: SARD279 effect on PSA levels in vitro and in vivo Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates SARD279 , a first-generation Selective Androgen Receptor Degrader (SARD), against the clinical standard Enzalutamide (MDV3100) . While Enzalutamide functions as a competitive antagonist, SARD279 utilizes hydrophobic tagging to induce proteasomal degradation of the Androgen Receptor (AR).
The Critical Differentiator: In the context of the AR-F876L mutation —a prevalent mechanism of acquired resistance in Castration-Resistant Prostate Cancer (CRPC)—Enzalutamide paradoxically acts as an agonist, increasing PSA levels. SARD279, by physically eliminating the receptor, circumvents this conformational switch, maintaining robust PSA suppression.
Mechanistic Profile: Antagonism vs. Hydrophobic Tagging
To understand the divergence in PSA response, one must distinguish the molecular events triggering the downstream signaling.
-
Enzalutamide (Antagonist): Binds to the AR Ligand Binding Domain (LBD), preventing androgen binding and nuclear translocation. However, under high androgen pressure or LBD mutations (e.g., F876L), the drug-receptor complex can adopt an active conformation, recruiting co-activators instead of co-repressors.
-
SARD279 (Degrader): Bifunctional small molecule.[1] One end binds the AR LBD; the other presents a hydrophobic degron surface. This mimics a partially unfolded protein state, recruiting the cellular chaperone machinery (Hsp70/Hsp90) and subsequently the E3 ubiquitin ligase (e.g., CHIP), leading to proteasomal degradation.
Figure 1: Mechanistic Divergence in AR-F876L Mutants
Caption: Comparative mechanism in Enzalutamide-resistant AR-F876L mutants. Enzalutamide induces transcriptional activation, whereas SARD279 forces receptor clearance.
In Vitro Performance Guide
This section details the expected PSA modulation in specific cell models.
Comparative Data: PSA and Proliferation
| Metric | Cell Line | Condition | Enzalutamide (MDV3100) | SARD279 |
| PSA mRNA | LNCaP (WT) | Basal | Suppressed | Suppressed |
| PSA mRNA | LNCaP-F876L | No Androgen | Induced (Agonist Effect) | No Induction |
| Proliferation | LNCaP (WT) | + 1nM R1881 | Ineffective (Resistance) | Inhibits Growth |
| IC50 (Reporter) | HEK293 (ARE) | + R1881 | ~293 nM | ~156 nM |
| AR Protein | LNCaP | 24h Treatment | Stable / Increased | Degraded (Dose-Dep.) |
Technical Insight: In the presence of 1 nM R1881 (synthetic androgen), Enzalutamide loses potency because the high-affinity agonist outcompetes the antagonist. SARD279, however, requires only transient binding to tag the receptor for destruction, making it effective even in high-androgen environments (Gustafson et al., 2015).
Protocol 1: Evaluation of PSA Suppression in Resistant Lines
Objective: Quantify SARD279 efficacy in Enzalutamide-resistant (F876L) models.
Reagents:
-
LNCaP-F876L cells (Engineered via lentiviral transduction).
-
CSS (Charcoal-Stripped Serum) media.
-
SARD279 (Resuspended in DMSO).
-
Enzalutamide (Control).
Workflow:
-
Seeding: Plate LNCaP-F876L cells at
cells/well in 6-well plates using RPMI-1640 + 5% CSS. Allow 48h for androgen depletion. -
Treatment: Treat cells with:
-
Vehicle (DMSO)[2]
-
Enzalutamide (10 µM)
-
SARD279 (1 µM - 10 µM titration)
-
Note: Do not add R1881 if testing intrinsic agonist activity of the drugs.
-
-
Incubation: Incubate for 24 hours (for mRNA) or 48 hours (for protein).
-
Extraction:
-
mRNA: Trizol extraction
cDNA synthesis. -
Protein: RIPA lysis buffer + Protease Inhibitors.
-
-
Analysis:
-
qPCR: Target KLK3 (PSA gene). Normalize to GAPDH or ACTB.
-
Western Blot: Probe for AR (N-20 antibody) and PSA.
-
Validation Criteria:
-
Enzalutamide Control: Must show
-fold increase in KLK3 mRNA in F876L cells (confirming agonist switch). -
SARD279 Success: Must show KLK3 levels comparable to Vehicle (or lower) and distinct reduction in AR protein band intensity.
In Vivo Efficacy Guide
While SARD279 serves primarily as a chemical probe to validate the hydrophobic tagging modality, establishing an in vivo pharmacokinetic/pharmacodynamic (PK/PD) correlation is vital for derivative development.
Protocol 2: Xenograft Efficacy & PSA Monitoring
Model Selection: LNCaP (Androgen Sensitive) or LNCaP-AR-F876L (Enzalutamide Resistant).
Workflow Diagram:
Caption: Preclinical workflow for assessing SARD efficacy in CRPC xenografts.
Critical Experimental Parameters:
-
Formulation: SARD279 is highly lipophilic. Use a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline for IP administration to ensure solubility.
-
PSA as a Biomarker: In LNCaP models, serum PSA correlates strongly with tumor volume.
-
Expectation: Enzalutamide will initially suppress PSA in WT models but may show rising PSA in F876L models. SARD279 should maintain PSA suppression.
-
-
Tissue Harvesting: At endpoint, tumors must be flash-frozen immediately. Slow freezing allows AR protein degradation by endogenous proteases, confounding the "drug-induced degradation" readout.
References
-
Gustafson, J. L., et al. (2015). "Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging."[3][4] Angewandte Chemie International Edition.
-
Salami, J., et al. (2018).[5] "Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance."[6] Communications Biology.
-
Ponnusamy, S., et al. (2019). "Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer." Clinical Cancer Research.
-
Hu, R., et al. (2013). "Ligand-independent androgen receptor variants derived from splicing of cryptic exons signify hormone-refractory prostate cancer." Cancer Research.[1]
Sources
- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer [mdpi.com]
Safety Operating Guide
Navigating the Disposal of SARD279: A Guide to Safe and Compliant Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of the novel research compound SARD279. As a selective androgen receptor degrader (SARD), this compound exhibits potent biological activity, including anti-proliferative effects in cancer cell lines.[1] Its cytotoxic potential necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.
The procedures outlined below are grounded in established principles from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5] Adherence to these guidelines is not merely a matter of best practice but a critical component of regulatory compliance.
Part 1: Hazard Characterization and Waste Stream Identification
Before any disposal actions are taken, a thorough understanding of the waste is mandatory. This begins with the Safety Data Sheet (SDS), which provides critical information on physical and chemical properties, hazards, and emergency procedures.[3][6][7] All waste generated from SARD279 experimentation must be classified as hazardous chemical waste. Due to its biological activity, it should be managed with the same level of caution as other cytotoxic agents.[8][9][10][11][12]
The first step is to characterize every item that has come into contact with SARD279. This process, known as hazardous waste determination, is a foundational requirement under the Resource Conservation and Recovery Act (RCRA).[13][14]
| Waste Stream Category | Examples of Items | EPA Waste Code (Typical) | Justification |
| Solid Waste (Non-Sharps) | Contaminated gloves, bench paper, pipette tips, weighing boats, vials. | U-Listed Waste | Contains residues of a pharmacologically active, potentially toxic compound. |
| Liquid Waste (Aqueous/Organic) | Unused or spent solutions of SARD279 in solvents (e.g., DMSO, ethanol), cell culture media. | F-Listed Waste (if mixed with common lab solvents) | Solutions containing hazardous chemicals. Mixing of waste streams is highly regulated.[15] |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, scalpel blades. | U-Listed Waste / Regulated Medical Waste | Poses a dual physical and chemical hazard. Must be segregated in puncture-proof containers.[11] |
This table provides a general framework. Always consult your institution's Environmental Health & Safety (EHS) department for specific waste codes and requirements.
Part 2: Decontamination of Labware and Surfaces
Proper decontamination is essential to minimize residual hazards. For non-disposable glassware and equipment that has been in contact with SARD279, a validated inactivation procedure is required.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Carefully rinse the item with a solvent in which SARD279 is highly soluble (e.g., ethanol, acetone). Crucially, this rinsate must be collected as hazardous liquid waste. Do not dispose of it down the drain.[15]
-
Chemical Inactivation: Immerse the rinsed item in a freshly prepared 10% bleach solution (0.5% sodium hypochlorite) for a minimum of 30 minutes. This step aims to chemically degrade the compound.
-
Thorough Washing: Following inactivation, wash the item with laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification (Optional but Recommended): For critical applications, a surface wipe test analyzed by HPLC or LC-MS can be performed to confirm the absence of residual SARD279.
Part 3: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most effective way to ensure safe and efficient disposal.[16] Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[15] All cytotoxic waste containers should be clearly marked with a distinctive symbol.[10]
Step-by-Step Segregation and Containment:
-
Select Appropriate Containers: Use only containers approved by your institution's EHS department.[17] Containers must be compatible with the waste type (e.g., plastic for aqueous waste, puncture-proof for sharps) and have secure, leak-proof lids.[16]
-
Labeling: Immediately label every waste container with a hazardous waste tag.[17][18] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "SARD279 Waste"
-
All constituents and their approximate percentages (e.g., SARD279, DMSO, Water).
-
The accumulation start date (the date the first drop of waste enters the container).
-
The specific hazard(s) (e.g., "Cytotoxic," "Toxic").[18]
-
-
Containment:
-
Solid Waste: Collect in a dedicated, plastic-lined container with a foot-pedal operated lid to minimize aerosol generation.[8] The bag should be sealed when 75% full.[8]
-
Liquid Waste: Collect in a designated carboy or bottle. This container must be kept in a secondary containment bin to prevent spills. Keep the container closed at all times except when adding waste.[15][17]
-
Sharps: Immediately place all contaminated sharps into a rigid, puncture-proof container specifically designated for cytotoxic sharps, often distinguished by a purple lid.[11][12] Do not recap or remove needles from syringes.[8]
-
Caption: Decision workflow for immediate segregation of SARD279 waste.
Part 4: Final Disposal and Emergency Procedures
The final stage of disposal involves the safe storage and transfer of waste to trained professionals. This entire process is part of the "cradle-to-grave" responsibility that falls upon the waste generator.[2]
Final Disposal Workflow:
-
Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area must be under the control of laboratory personnel and away from general traffic.
-
Container Full: Do not overfill containers; a maximum of 75% capacity is recommended to prevent spills.[8]
-
Request Pickup: Once a container is full or the accumulation timeline approaches the regulatory limit (consult your EHS department), schedule a pickup by your institution's EHS personnel.
-
Transport: Only trained EHS professionals should transport the hazardous waste from the laboratory to the central storage facility.[2][10]
-
Ultimate Disposal: The waste will be transported off-site by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[2][10][12]
Caption: The complete cradle-to-grave disposal workflow for SARD279 waste.
Emergency Spill Procedures:
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the spill area to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Contain the Spill:
-
Liquid Spill: Cover with absorbent pads from a chemical spill kit.
-
Solid Spill: Gently cover with damp paper towels to avoid raising dust.
-
-
Clean Up: Working from the outside in, carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a 10% bleach solution, followed by a water rinse.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By implementing these rigorous, multi-step procedures, research professionals can handle and dispose of SARD279 and similar potent research compounds with the highest degree of safety, ensuring compliance and protecting both themselves and the environment.
References
- Title: Cytotoxic Drugs - Control Measures Source: Canadian Centre for Occupational Health and Safety (CCOHS) URL:https://www.ccohs.ca/oshanswers/chemicals/cytotoxic_drugs.html
- Title: Safety Data Sheet - LS Systems Source: LS Systems URL:https://ls-systems.com/wp-content/uploads/2021/03/PROTAC-SF-EN-CLP-v1.1.pdf
- Title: Safe handling of cytotoxics: guideline recommendations Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497943/
- URL:https://thepharmavision.
- Title: How Should Cytotoxic Waste be Disposed of? Source: Sharpsmart URL:https://www.sharpsmart.co.uk/knowledge-centre/how-should-cytotoxic-waste-be-disposed
- Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:https://ehrs.upenn.edu/system/files/resources/Chemical%20Waste%20Management%20Guidelines.pdf
- Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:https://www.vumc.org/safety/sites/default/files/public_files/chem/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf
- Title: What Is Cytotoxic Waste?
- Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:https://www.epa.gov/hw/learn-basics-hazardous-waste
- Title: Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4470258/
- Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Title: NIH Waste Disposal Guide Source: National Institutes of Health (NIH) URL:https://www.orf.od.nih.gov/Documents/Environmental-Protection/WasteDisposalGuide_508.pdf
- Title: Degradation of proteins by PROTACs and other strategies Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318856/
- Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:https://www.epa.gov/hw
- Source: U.S. Occupational Safety and Health Administration (OSHA)
- Title: NIH Waste Disposal Guide (Alternate) Source: National Institutes of Health (NIH) URL:https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Pages/NIH-Waste-Disposal-Guide.aspx
- Source: U.S. Occupational Safety and Health Administration (OSHA)
- URL:https://www.danielshealth.
- Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL:https://www.epa.gov/sites/default/files/2015-11/documents/proper-handling-of-hazardous-waste-guide.pdf
- Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL:https://aegenviro.com/blog/best-practices-for-hazardous-waste-disposal/
- URL:https://www.labmanager.
- URL:https://www.absorbentsonline.
- Title: EPA Hazardous Waste Management Source: Axonator URL:https://www.axonator.com/blog/epa-hazardous-waste-management
Sources
- 1. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
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- 6. lssystems.co.uk [lssystems.co.uk]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmavision.com [thepharmavision.com]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. axonator.com [axonator.com]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. danielshealth.com [danielshealth.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Personal protective equipment for handling SARD279
This guide outlines the safety, logistical, and operational protocols for handling SARD279 , a Selective Androgen Receptor Degrader (SARD).[1]
Immediate Hazard Classification: As a potent modulator of the Androgen Receptor (AR), SARD279 must be handled as a Reproductive Toxin and a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1] Strict adherence to containment prevents unintended endocrine disruption in laboratory personnel.[1]
Part 1: Core Directive & Safety Logic
The "Why" Behind the Protocol: SARD279 is not a standard inhibitor; it is a bifunctional molecule designed to induce the physical degradation of the Androgen Receptor via the ubiquitin-proteasome system.[1] It utilizes a hydrophobic adamantyl tag to mimic protein misfolding, recruiting chaperones (Hsp70/CHIP) to destroy the receptor.[1]
-
Risk: Systemic absorption (inhalation or transdermal via DMSO) could lead to unintended androgen receptor knockdown in the researcher, potentially affecting hormonal regulation and reproductive health.[1]
-
Control Strategy: The primary barrier must be engineering controls (fume hoods), supported by double-barrier PPE to prevent skin contact with solvated compound.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Select your PPE based on the physical state of the compound.[1] SARD279 is most dangerous when dissolved in organic solvents (e.g., DMSO), which act as a vehicle for transdermal delivery.[1]
| Protection Zone | Solid State Handling (Weighing/Aliquot) | Solution State Handling (DMSO/Ethanol/Cell Culture) |
| Respiratory | Mandatory: Chemical Fume Hood (Certified).[1] If hood unavailable (Emergency only): N95 or P100 Respirator.[1] | Mandatory: Class II Biosafety Cabinet (if sterile) or Fume Hood.[1] Avoid aerosol generation (e.g., sonication) outside containment.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness).[1] Change outer gloves immediately after weighing.[1] | Double Nitrile Gloves (Long cuff preferred).[1] DMSO permeates latex; Nitrile provides ~5-10 min breakthrough time.[1] |
| Ocular | Chemical Safety Goggles (ANSI Z87.1).[1] | Safety Glasses with side shields or Goggles.[1] |
| Body | Lab Coat (Buttoned, wrist cuffs).[1] | Lab Coat + Tyvek Sleeve Covers (recommended if working with volumes >10 mL).[1] |
Part 3: Operational Protocol & Solubilization
Reconstitution Strategy
SARD279 contains a hydrophobic adamantane moiety, making it lipophilic.[1]
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.[1]
-
Solubility Target: Up to ~30 mg/mL in DMSO.[1]
-
Safety Critical: DMSO is a potent skin penetrant.[1] If SARD279 is dissolved in DMSO, a drop on the skin will carry the androgen degrader directly into the bloodstream.[1]
Step-by-Step Handling Workflow
-
Preparation: Decontaminate the fume hood surface.[1] Place a chemically resistant absorbent pad (benchkote) down.[1]
-
Weighing: Use an analytical balance inside the hood or a vented balance enclosure.[1] If using a static balance, use an antistatic gun to prevent powder dispersal.[1]
-
Solubilization: Add DMSO slowly down the side of the vial. Vortex inside the hood.[1]
-
Aliquot Storage: Immediately aliquot into single-use amber glass or high-quality polypropylene vials to avoid repeated freeze-thaw cycles (which can crack vials and create leak hazards). Store at -20°C or -80°C.
Waste Disposal
-
Solid Waste: Dispose of tips, vials, and gloves in Hazardous Chemical Waste (Incineration recommended).[1] Do not use general biohazard bins unless the compound is in viral culture media.[1]
-
Liquid Waste: Collect all SARD279 liquid waste in a dedicated "Halogenated Organic Solvent" stream (due to the trifluoromethyl group).[1]
Part 4: Mechanism of Action (Safety Context)
Understanding the mechanism reinforces the need for safety.[1] SARD279 does not just block the receptor; it marks it for destruction.[1]
Figure 1: Mechanism of SARD279-induced degradation.[1][2][3] The hydrophobic tagging strategy recruits cellular quality control machinery (Hsp70/CHIP) to degrade the receptor, posing a risk of systemic endocrine disruption if absorbed.[1]
Part 5: Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1] If dissolved in DMSO, seek medical evaluation immediately, informing the physician of "Androgen Receptor Degrader in DMSO vehicle."
-
Eye Contact: Flush for 15 minutes at an eyewash station.[1]
-
Spill (Powder): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.[1]
-
Spill (Liquid): Absorb with vermiculite or spill pads.[1] Clean area with 10% bleach followed by 70% ethanol.[1]
References
-
Sullenger, B. A., & Nair, S. (2016).[1] From the RNA world to the clinic. Science. (Contextualizing hydrophobic tagging mechanisms).
-
Gustafson, J. L., et al. (2015).[1] Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging. Angewandte Chemie International Edition. Retrieved from [Link]
-
Naito, M., et al. (2019).[1] Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs. Frontiers in Chemistry. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
